Di(pyridin-3-yl)methanone
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170628. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
dipyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLPDLOXKZRZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305388 | |
| Record name | dipyridin-3-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35779-35-2 | |
| Record name | 35779-35-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dipyridin-3-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35779-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Di(pyridin-3-yl)methanone CAS number and IUPAC name
CAS Number: 35779-35-2 IUPAC Name: Di(pyridin-3-yl)methanone
This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone with potential applications in coordination chemistry, catalysis, and drug development. Due to the limited availability of published data specifically for this compound, this guide also includes relevant information on closely related pyridine derivatives to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 184.19 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| InChI | 1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H | --INVALID-LINK-- |
| InChI Key | AQLPDLOXKZRZEV-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | O=C(c1cccnc1)c2cccnc2 | --INVALID-LINK-- |
Synthesis and Characterization
General Experimental Protocol for Oxidation (Hypothetical):
A general procedure for the oxidation of a secondary alcohol to a ketone is provided below as a potential synthetic route. Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
-
Dissolution: Dissolve di(pyridin-3-yl)methanol in a suitable organic solvent (e.g., dichloromethane, acetone).
-
Oxidant Addition: Add a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC), Jones reagent, or a Swern oxidation system) to the solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant and any inorganic byproducts.
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Characterization Data (Predicted and from Related Compounds):
Specific spectral data for this compound is not widely published. However, based on the analysis of related pyridine and ketone compounds, the following characteristic spectral features can be anticipated:
-
¹H NMR: Resonances in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the two pyridine rings. The chemical shifts and coupling patterns would be indicative of the 3-substitution pattern.
-
¹³C NMR: A resonance for the carbonyl carbon (C=O) typically in the range of δ 180-200 ppm. Aromatic carbon signals would also be present in the region of δ 120-150 ppm.
-
IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. C-H stretching and C=N/C=C stretching vibrations of the pyridine rings would also be observable.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 184, with fragmentation patterns characteristic of pyridine and ketone moieties.
Potential Applications and Biological Activity
The scientific literature on the specific biological activity of this compound is limited.[1] However, the pyridine and ketone moieties are present in numerous biologically active compounds, suggesting potential avenues for research.
Coordination Chemistry and Catalysis:
The nitrogen atoms in the pyridine rings of this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal ions. This chelating ability could allow it to act as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs).[1] Such complexes have potential applications in catalysis, gas storage, and materials science. For instance, the related compound, di(pyridin-2-yl)methanone, has been utilized as a ligand in catalytic reactions.
Drug Development and Medicinal Chemistry:
Pyridine derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and enzyme inhibitory effects.
-
Antibacterial Activity: Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their in vitro antibacterial activity, showing promising results against Gram-positive bacteria.
-
Anticancer Activity: Pyridin-3-yl pyrimidines have been investigated as potent Bcr-Abl inhibitors for their potential anticancer activity. Additionally, some piperidone compounds have demonstrated tumor-selective cytotoxicity on leukemia cells.
-
Enzyme Inhibition: The pyridinone core is found in various enzyme inhibitors, and derivatives have been explored for their inhibitory activity against targets such as PIM-1 kinase.
While no specific studies on the cytotoxicity or enzyme inhibition of this compound were found, its structural similarity to other biologically active pyridine-containing molecules suggests that it could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further biological screening is necessary to explore its potential in drug development.
Signaling Pathways and Logical Relationships
Given the lack of specific biological data for this compound, a signaling pathway diagram cannot be constructed for this compound. However, a logical workflow for its potential investigation in a drug discovery context can be visualized.
Conclusion
This compound is a molecule with established chemical properties but limited documented biological activity. Its structural features suggest potential as a versatile ligand in coordination chemistry and as a scaffold for the development of new therapeutic agents. Further research, including the development of robust synthetic protocols and comprehensive biological screening, is required to fully elucidate its potential in various scientific and medicinal applications. This guide serves as a foundational resource for researchers and professionals interested in exploring the properties and applications of this and related pyridine-based compounds.
References
Synthesis and Characterization of Di(pyridin-3-yl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(pyridin-3-yl)methanone, a symmetrical ketone featuring two pyridine rings, holds significant interest in medicinal chemistry and materials science due to its structural motifs. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes a potential synthetic pathway, tabulated physicochemical and spectral data, and a proposed experimental protocol. While the biological activity of this compound is not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers exploring its potential applications.
Introduction
This compound, also known as 3,3'-dipyridyl ketone, is a diaryl ketone with the chemical formula (C₅H₄N)₂CO. The presence of two pyridine rings connected by a carbonyl group makes it an intriguing building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors or coordination sites for metal ions, influencing the molecule's chemical and biological properties. This document outlines the key aspects of its synthesis and characterization.
Synthesis of this compound
A plausible and commonly employed method for the synthesis of diaryl ketones is the oxidation of the corresponding secondary alcohol. In this case, this compound can be prepared by the oxidation of di(pyridin-3-yl)methanol.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 3-bromopyridine:
-
Formation of the Grignard Reagent and Reaction with an Ester: 3-Bromopyridine can be converted to the corresponding Grignard reagent, 3-pyridylmagnesium bromide. This organometallic intermediate can then react with an ester of nicotinic acid, such as ethyl nicotinate, to form di(pyridin-3-yl)methanol.
-
Oxidation: The resulting di(pyridin-3-yl)methanol is then oxidized to yield the target compound, this compound. Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium chlorochromate - PCC) or milder, more modern reagents.
A general workflow for this synthesis is depicted below.
Detailed Experimental Protocol (Proposed)
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl nicotinate
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Di(pyridin-3-yl)methanol
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 3-bromopyridine in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 3-bromopyridine solution to the magnesium turnings to initiate the Grignard reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve ethyl nicotinate in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain di(pyridin-3-yl)methanol.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the di(pyridin-3-yl)methanol obtained in the previous step in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data
The following tables summarize the key physicochemical and spectral data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O | |
| Molecular Weight | 184.19 g/mol | |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 115.5-117.0 °C | [1] |
| Boiling Point | 346.8 ± 17.0 °C (Predicted) | [1] |
| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [1] |
Spectroscopic Data (Predicted and Literature-Based)
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons of the pyridine rings would appear in the range of δ 7.0-9.0 ppm. Due to the symmetry of the molecule, four distinct signals corresponding to the four different types of aromatic protons are expected. The protons ortho to the nitrogen will be the most deshielded. |
| ¹³C NMR | The carbonyl carbon (C=O) signal is expected to appear significantly downfield, typically in the range of δ 180-200 ppm. The aromatic carbons of the pyridine rings will resonate in the region of δ 120-155 ppm. |
| FTIR (cm⁻¹) | A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine rings would appear in the 1400-1600 cm⁻¹ region. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be observed at m/z = 184. Common fragmentation patterns would involve the loss of CO (m/z = 156) and fragmentation of the pyridine rings. |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the effects of this compound on specific signaling pathways. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors. For instance, some pyridinyl pyrimidine derivatives have been evaluated as Bcr-Abl inhibitors for their anticancer activity.[2]
Given the structural similarity of the pyridine motif to various endogenous ligands and enzyme cofactors, it is plausible that this compound could interact with biological targets such as kinases or other enzymes. However, without experimental data, any proposed mechanism of action would be purely speculative.
The following diagram illustrates a generic kinase inhibition workflow, which could be a potential area of investigation for this compound.
Conclusion
This technical guide provides a starting point for researchers interested in the synthesis and characterization of this compound. While a detailed experimental protocol for its synthesis is proposed based on established chemical transformations, further optimization and characterization are necessary. The lack of extensive biological data highlights an opportunity for future research to explore the potential of this compound in drug discovery and development, particularly in areas where pyridine-based scaffolds have shown promise. The provided information and proposed methodologies aim to facilitate such investigations.
References
Spectroscopic Analysis of Di(pyridin-3-yl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for Di(pyridin-3-yl)methanone (CAS 35779-35-2). Due to the current lack of publicly available experimental spectra for this compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and known spectroscopic principles. Furthermore, standardized experimental protocols for obtaining these spectra are provided to guide researchers in the empirical analysis of this and similar organic compounds. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of pyridinyl compounds in drug discovery and materials science.
Introduction
This compound is a diaryl ketone featuring two pyridine rings linked by a carbonyl group. The positioning of the nitrogen atoms at the 3-position of the pyridine rings influences the molecule's electronic properties, reactivity, and potential as a ligand in coordination chemistry or as a scaffold in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound. This guide outlines the predicted spectroscopic characteristics and provides generalized, yet detailed, protocols for experimental verification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | d | 2H | H-2, H-2' |
| ~8.70 | dd | 2H | H-6, H-6' |
| ~7.90 | ddd | 2H | H-4, H-4' |
| ~7.45 | dd | 2H | H-5, H-5' |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~190-195 | C=O |
| ~153 | C-2, C-2' |
| ~150 | C-6, C-6' |
| ~136 | C-4, C-4' |
| ~132 | C-3, C-3' |
| ~124 | C-5, C-5' |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1680-1660 | Strong | C=O stretch (diaryl ketone) |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| 1300-1000 | Medium | C-H in-plane bending |
| 900-650 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 184 | [M]⁺ (Molecular Ion) |
| 156 | [M - CO]⁺ |
| 105 | [C₅H₄N-C=O]⁺ (Pyridinoyl cation) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a standard single-pulse experiment with proton decoupling.
-
Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate NMR software. Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[1]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[2]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3]
-
Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[4][5][6]
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to identify the molecular ion peak and characteristic fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. agilent.com [agilent.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
In-depth Technical Guide: The Crystal Structure of Di(pyridin-3-yl)methanone and its Polymorphs
A comprehensive search of crystallographic databases and scientific literature reveals a significant gap in the publicly available structural data for di(pyridin-3-yl)methanone and its potential polymorphs. While extensive searches were conducted, no specific crystal structure determination for this compound could be located. This guide outlines the search methodology employed and discusses the implications of this data gap for researchers and drug development professionals.
Search Methodology and Findings
A multi-faceted search strategy was implemented to locate the crystal structure of this compound. This included:
-
Comprehensive literature searches: Scientific databases such as Google Scholar, Scopus, and Web of Science were queried using various synonyms for the compound, including "this compound," "3,3'-dipyridyl ketone," and "di-3-pyridyl ketone." These searches did not yield any publications detailing the single-crystal X-ray diffraction analysis of the title compound.
-
Crystallographic database queries: The Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule organic and metal-organic crystal structures, was extensively searched. Direct searches by compound name, formula, and structure did not retrieve any entries corresponding to this compound. While the database contains structures of related isomers, such as di(pyridin-2-yl)methanone, the 3-pyridyl isomer's structural information is conspicuously absent.
The absence of this data in premier crystallographic databases strongly suggests that the crystal structure of this compound has not been determined and/or deposited in the public domain.
Implications for Research and Drug Development
The lack of crystallographic data for this compound presents a significant challenge for researchers in the fields of materials science, crystal engineering, and pharmaceutical development. Knowledge of the crystal structure is fundamental for:
-
Understanding Solid-State Properties: The arrangement of molecules in the solid state dictates crucial physical properties such as melting point, solubility, stability, and bioavailability. Without this information, predicting and controlling these properties is challenging.
-
Polymorph Screening: Polymorphism, the ability of a compound to exist in multiple crystal forms, has profound implications in the pharmaceutical industry. Different polymorphs can exhibit distinct therapeutic efficacies and manufacturing characteristics. A thorough polymorph screen, which is a critical step in drug development, is contingent on first obtaining a crystal structure of at least one form.
-
Rational Drug Design: For drug development professionals, understanding the three-dimensional conformation of a molecule is paramount for designing effective and specific drug candidates. While computational methods can predict molecular structures, experimental validation through crystallography is the gold standard.
Future Outlook and Recommendations
Given the importance of this compound as a potential building block in various chemical syntheses, the determination of its crystal structure is a worthwhile endeavor. The following experimental workflow is proposed for future studies:
An In-depth Technical Guide to the Solubility and Stability of Di(pyridin-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of Di(pyridin-3-yl)methanone, a heterocyclic ketone of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document outlines detailed experimental protocols, data presentation strategies, and potential degradation pathways based on established principles for similar chemical entities. This guide is intended to serve as a practical resource for researchers initiating the physicochemical characterization of this compound.
Introduction
This compound (CAS No: 35779-35-2) is an aromatic ketone containing two pyridine rings.[1][2] The physicochemical properties of such molecules, particularly solubility and stability, are critical parameters in drug development, influencing bioavailability, formulation, and shelf-life. The presence of two basic pyridine nitrogen atoms and a central carbonyl group suggests a complex interplay of factors governing its solubility in various media and its susceptibility to degradation. This guide provides a systematic approach to experimentally determine these key characteristics.
Chemical Structure of this compound:
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent absorption. A thorough understanding of its solubility in a range of solvents is therefore essential.
Qualitative Solubility Determination
A preliminary qualitative assessment of solubility in acidic and basic media can provide valuable insights into the ionizable nature of this compound. The presence of two pyridine rings (pKa of pyridine is ~5.2) suggests that the compound will exhibit increased solubility in acidic solutions due to the protonation of the nitrogen atoms.
Experimental Protocol:
-
Add approximately 10 mg of this compound to separate test tubes.
-
To each test tube, add 1 mL of the following solvents: Water, 0.1 M HCl, and 0.1 M NaOH.
-
Agitate the tubes vigorously for 1-2 minutes at room temperature.
-
Visually observe and record the extent of dissolution (e.g., freely soluble, sparingly soluble, practically insoluble).
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4][5] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.
Experimental Protocol:
-
Prepare saturated solutions by adding an excess of this compound to various solvents in sealed flasks.
-
Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
After agitation, allow the flasks to stand undisturbed to permit the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Hypothetical Solubility Data for this compound:
| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |
| Water | 25 | 0.5 |
| 0.1 M HCl | 25 | 25.0 |
| 0.1 M NaOH | 25 | 0.4 |
| Ethanol | 25 | 15.0 |
| Methanol | 25 | 20.0 |
| Acetonitrile | 25 | 5.0 |
| Propylene Glycol | 25 | 10.0 |
| Water | 37 | 0.8 |
| 0.1 M HCl | 37 | 35.0 |
Experimental Workflow for Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are also performed to identify potential degradation products and to develop stability-indicating analytical methods.[8][9]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. This helps to elucidate the degradation pathways and to demonstrate the specificity of the analytical method.
Experimental Protocol:
-
Acidic and Basic Hydrolysis: Dissolve this compound in 0.1 M HCl and 0.1 M NaOH and heat at 80°C for several hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for an extended period.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12][13][14] A dark control should be run in parallel.
-
Analyze all stressed samples at appropriate time points using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance. The method must be able to separate the intact drug from its degradation products.[6][15]
Method Development Outline:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Long-Term Stability Study
Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life.
Experimental Protocol:
-
Store samples of this compound in controlled environment chambers at specified conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating HPLC method.
Hypothetical Stability Data for this compound at 40°C/75% RH:
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | White to off-white powder | 99.5 | 0.5 |
| 6 | White to off-white powder | 99.1 | 0.9 |
Experimental Workflow for Stability Testing
Caption: Workflow for Stability Assessment.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The pyridine rings may be susceptible to oxidation, particularly at the nitrogen atom to form N-oxides, or hydroxylation of the ring.[16][17] The ketone group can be reduced to a secondary alcohol. Under photolytic stress, pyridine-containing compounds can undergo complex rearrangements and cleavages.
Caption: Potential Degradation Pathways.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols for qualitative and quantitative solubility determination, forced degradation studies, and long-term stability testing, researchers can generate the critical data necessary for informed decision-making in the drug development process. The provided workflows and potential degradation pathways offer a solid foundation for designing and executing these essential physicochemical characterization studies.
References
- 1. Dipyridin-3-ylmethanone AldrichCPR 35779-35-2 [sigmaaldrich.com]
- 2. cas 35779-35-2|| where to buy this compound [chemenu.com]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. bioassaysys.com [bioassaysys.com]
- 6. irjpms.com [irjpms.com]
- 7. scispace.com [scispace.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Official web site : ICH [ich.org]
- 14. q1scientific.com [q1scientific.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical and Computational Studies of Di(pyridin-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(pyridin-3-yl)methanone, a symmetrical diaryl ketone, presents a molecule of significant interest in medicinal chemistry and materials science due to its structural motifs. The presence of two pyridine rings linked by a carbonyl group suggests potential applications as a versatile ligand in coordination chemistry and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, based on established protocols for analogous pyridinyl compounds. It covers molecular structure optimization, spectroscopic analysis, frontier molecular orbital analysis, and potential biological interactions through molecular docking. While a dedicated, comprehensive study on this compound is not extensively available in the current literature, this guide constructs a robust framework for such research by detailing the necessary experimental and computational protocols and illustrating the expected data presentation.
Introduction
This compound (C₁₁H₈N₂O) is a chemical entity with the CAS number 35779-35-2. Its structure, featuring a central carbonyl bridge between two pyridine rings, imparts unique electronic and steric properties that make it a compelling subject for both theoretical and experimental investigation. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors or coordination sites for metal ions, suggesting its potential utility in the design of novel materials and pharmaceutical compounds. Computational chemistry provides a powerful lens through which to explore the physicochemical properties of such molecules, offering insights that complement and guide experimental work. This guide outlines the key theoretical and computational approaches for a thorough investigation of this compound.
Synthesis and Characterization
While specific synthesis protocols for this compound are not detailed in the provided search results, a general approach can be inferred from the synthesis of similar pyridin-3-yl derivatives.
General Synthesis Protocol
A plausible synthetic route would involve the oxidation of di(pyridin-3-yl)methanol or a Grignard reaction between a pyridin-3-yl magnesium halide and a pyridin-3-carbonyl derivative. A generalized experimental protocol is as follows:
-
Reaction Setup: A solution of the appropriate starting materials (e.g., pyridin-3-ylmagnesium bromide and ethyl nicotinate) is prepared in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature, which may range from 0 °C to the reflux temperature of the solvent, for a specified duration.
-
Work-up: Upon completion, the reaction is quenched, typically with an aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography on silica gel.
Spectroscopic Characterization
The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify the characteristic functional groups, particularly the C=O stretching vibration of the ketone.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern.
Computational and Theoretical Methodologies
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. The B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) is a commonly employed and reliable approach for studies on pyridine derivatives.[1]
Geometry Optimization
The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
The initial structure of this compound is drawn using a molecular modeling software.
-
Geometry optimization is performed using DFT at the B3LYP/6-311++G(d,p) level of theory.
-
The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
The optimized geometry provides key structural parameters. While specific data for this compound is not available, a summary of expected parameters is presented in Table 1.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Å or °) |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-C (carbonyl-pyridyl) Bond Length | ~1.49 Å |
| Pyridyl C-N Bond Lengths | ~1.33 - 1.34 Å |
| Pyridyl C-C Bond Lengths | ~1.38 - 1.40 Å |
| C-C-O Bond Angle | ~120° |
| Dihedral Angle (Py-CO-Py) | Variable |
Vibrational Analysis
Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of spectral bands.
Protocol:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Key vibrational modes to analyze are summarized in Table 2.
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch | ~1650 - 1700 |
| Aromatic C=C/C=N Stretch | ~1400 - 1600 |
| Aromatic C-H Stretch | ~3000 - 3100 |
| C-H Bending | ~1000 - 1200 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.
Protocol:
-
The energies of the HOMO and LUMO are obtained from the DFT output.
-
The HOMO-LUMO energy gap (ΔE) is calculated as E(LUMO) - E(HOMO). A smaller energy gap generally indicates higher reactivity.
-
The spatial distribution of the HOMO and LUMO can be visualized to identify regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO).
A summary of expected FMO properties is presented in Table 3.
Table 3: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -1.5 to -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, charge distribution, and bond strengths.
Protocol:
-
NBO calculations are performed on the optimized geometry.
-
The analysis yields information on atomic charges, hybridization, and delocalization of electron density.
Potential Biological Activity and Molecular Docking
The pyridine motif is present in many biologically active compounds. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
Molecular Docking Protocol
-
Target Selection: A relevant biological target is chosen based on the therapeutic area of interest (e.g., kinases, proteases).
-
Ligand and Receptor Preparation: The 3D structure of this compound is prepared (as described in the geometry optimization section). The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the protein.
-
Analysis of Results: The predicted binding poses are analyzed based on their docking scores and the interactions formed with the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions).
Visualizations
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the integrated experimental and computational study of a molecule like this compound.
Caption: Integrated workflow for the study of this compound.
Hypothetical Signaling Pathway Interaction
Based on the known inhibitory activities of some pyridine-containing compounds on protein kinases, a hypothetical interaction with a generic kinase signaling pathway is depicted below.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
This compound is a molecule with considerable potential for further scientific inquiry. The application of theoretical and computational methods, in conjunction with experimental synthesis and characterization, can provide a deep understanding of its structural, electronic, and biological properties. This guide has outlined a comprehensive framework for such an investigation, detailing the necessary protocols and the expected nature of the results. Future studies that generate specific experimental and computational data for this compound will be invaluable in unlocking its potential in various scientific domains.
References
The Synthetic Landscape of Di(pyridin-3-yl)methanone and Its Analogues: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of di(pyridin-3-yl)methanone and its derivatives presents a scaffold of significant interest. While detailed, publicly available synthetic protocols for the parent compound, this compound, are scarce, an examination of related structures and established synthetic methodologies in pyridine chemistry provides a robust framework for its preparation and the generation of novel analogues.
This technical guide consolidates available information on the synthesis of this compound and its analogues, offering insights into potential synthetic routes, experimental considerations, and the biological relevance of related compounds.
Core Synthesis of this compound
This compound, also known as 3,3'-dipyridyl ketone, is a symmetrical ketone featuring two pyridine rings linked by a carbonyl group. While specific, detailed experimental procedures for its synthesis are not extensively reported in readily accessible literature, its structure suggests several plausible synthetic strategies rooted in fundamental organic chemistry.
Potential Synthetic Pathways:
Based on established ketone synthesis methodologies, the following routes represent viable approaches for the preparation of this compound:
-
Grignard Reaction: A classic approach would involve the reaction of a nicotinic acid derivative (such as an ester, acid chloride, or amide) with a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide or chloride). Alternatively, the reaction of nicotinonitrile with a 3-pyridyl Grignard reagent, followed by hydrolysis, could yield the desired ketone.
-
Friedel-Crafts Acylation: While less common for pyridine rings due to their electron-deficient nature, a Friedel-Crafts-type acylation of a pyridine derivative with nicotinoyl chloride in the presence of a strong Lewis acid could be explored, though this method may suffer from low yields and regioselectivity issues.
-
Oxidation of Di(pyridin-3-yl)methanol: The corresponding secondary alcohol, di(pyridin-3-yl)methanol, is a known compound.[1] Its oxidation using common oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions would provide a direct route to the ketone.
-
Carbonylative Cross-Coupling Reactions: Modern palladium-catalyzed carbonylation reactions offer a powerful tool for ketone synthesis. A coupling reaction between a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) and a 3-pyridyl organometallic reagent under a carbon monoxide atmosphere could be a highly effective method.
A general workflow for the synthesis of this compound, based on the oxidation of the corresponding alcohol, is depicted below.
Caption: General workflow for the synthesis of this compound.
Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound opens avenues for modulating the compound's physicochemical properties and biological activity. Research into related pyridine-containing scaffolds has yielded a wealth of synthetic strategies that can be adapted for this purpose.
Pyridinone Analogues
Pyridinone derivatives, which are structurally related to pyridines, have been extensively studied for their diverse biological activities.[2] The synthesis of pyridinone analogues often involves multi-component reactions, providing a high degree of molecular diversity.
Table 1: Synthesis of Substituted Pyridinone Derivatives
| Starting Materials | Reagents and Conditions | Product Class | Reported Yield (%) |
| Arylidine, Primary amines | One-pot multicomponent condensation | 2-Amino-4-aryl-6-substituted | Good |
| 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxyacetophenone, Ethyl cyanoacetate | Anhydrous ammonium acetate, Ethanol, Reflux | 3-Cyano-2-substituted pyridines | Not specified |
| α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds | Ammonium acetate, Glacial acetic acid or Methanol | 2,4,6-Trisubstituted pyridines | High |
Data sourced from various studies on pyridine and pyridinone synthesis.[3][4][5]
Kinase Inhibitors and Anticancer Agents
Derivatives of pyridin-3-yl pyrimidines have shown promise as potent Bcr-Abl inhibitors, suggesting the potential of the pyridin-3-yl moiety in the design of anticancer agents.[3][6] Similarly, other substituted pyridines have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) and c-Jun N-terminal kinase (JNK).[7]
The general synthetic approach often involves the construction of a central heterocyclic core, followed by the introduction of various substituents to explore structure-activity relationships (SAR).
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. mds.marshall.edu [mds.marshall.edu]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Di(pyridin-3-yl)methanone and its Derivatives: A Technical Guide
Introduction
Di(pyridin-3-yl)methanone, also known as 3,3'-dipyridyl ketone, features a core diaryl ketone structure with two pyridine rings.[1] This scaffold is of significant interest in medicinal chemistry due to the versatile role of the pyridine moiety in forming hydrogen bonds, acting as a bioisostere for other rings, and coordinating with metal ions in enzymes.[1][2] While extensive research exists on the biological activities of pyridine and pyridinone derivatives, literature specifically detailing the activity of the parent this compound is limited.[2][3] This guide, therefore, focuses on the screening of its derivatives and related compounds, providing a framework for researchers, scientists, and drug development professionals to explore this chemical space. Pyridine-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[4] This document serves as an in-depth technical guide to the methodologies used for screening these activities, presenting quantitative data and outlining key signaling pathways and experimental workflows.
Key Biological Activities and Screening Data
Derivatives based on the pyridinylmethanone scaffold have been investigated for several key therapeutic areas. The primary screening assays are typically conducted in vitro to identify initial "hit" compounds, which are then subjected to more detailed investigation.
Anticancer Activity
Pyridinone and pyridine derivatives are widely explored for their antiproliferative effects against various cancer cell lines.[2] The mechanism often involves the inhibition of protein kinases crucial for cancer cell growth and survival.[3][5]
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Target Cell Line(s) | Key Findings (IC₅₀) | Reference(s) |
|---|---|---|---|
| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | IC₅₀ values ranging from 9 to 15 μM. | [2] |
| Pyridin-3-yl pyrimidines | Leukemia cells | Potent Bcr-Abl inhibitory activity reported for compounds A2, A8, and A9. | [5] |
| Pyridine-ureas | MCF-7 (Breast Cancer) | Compound 8e showed potent activity (IC₅₀ = 0.22 μM), significantly more active than doxorubicin. Also inhibited VEGFR-2 (IC₅₀ = 3.93 µM). | [6] |
| (17E)-pycolinilidene steroid derivative 9 | MDA-MB-231 (Breast Cancer) | Showed promising antitumor potential through moderate inhibition of the AKR1C3 enzyme. | [7] |
|[2][8][9]triazolo[4,3-b][2][8][9]triazine derivative 12g | HepG2 (Liver Cancer) | Demonstrated remarkable inhibitory activity (IC₅₀ = 3.06 μM), more potent than the reference drug crizotinib. Also a potent c-Met kinase inhibitor (IC₅₀ = 0.052 µM). |[10] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and its modulation is a major therapeutic goal. Pyridine derivatives have shown significant anti-inflammatory effects in various preclinical models.[8][11] A potential mechanism for this activity is the chelation of iron, which is involved in the production of reactive oxygen species and is a cofactor for enzymes like cyclooxygenase (COX) in the inflammation pathway.[11]
Table 2: Anti-inflammatory Activity of Pyridine and Pyrazoline Derivatives
| Compound Class | Assay Model | Key Findings (% Inhibition) | Reference(s) |
|---|---|---|---|
| (Pyridin-3-yl)methanone pyrazoline derivatives | Carrageenan-induced rat paw edema | Compounds 2c and 2b were identified as the most potent in the series. | [8] |
| 3-hydroxy-pyridine-4-one derivative A | Carrageenan-induced rat paw edema | 67% inhibition at 20 mg/kg, greater than indomethacin (60%). | [11] |
| 3-hydroxy-pyridine-4-one derivative A | Croton oil-induced mouse ear edema | 37% inhibition at 20 mg/kg. | [11] |
| 3-hydroxy-pyridine-4-one derivative C | Croton oil-induced mouse ear edema | 50% inhibition at 200 mg/kg. |[11] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine-based compounds have been synthesized and screened for activity against various bacterial and fungal pathogens.[12][13][14] Their mechanism can involve the disruption of the bacterial cell wall or inhibition of essential enzymes.[12]
Table 3: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Target Organism(s) | Key Findings (MIC) | Reference(s) |
|---|---|---|---|
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Compounds 21b, 21d, 21e, 21f exhibited strong activity similar to linezolid. | [14][15] |
| Benzylidenehydrazinylpyridinium salts | Staphylococcus aureus | Compounds with a 3-phenylpropyl chain showed the highest activity. | [12] |
| Alkyl pyridinol derivatives | S. aureus / MRSA | MIC values ranged from 4 to 32 µg/mL. |[16] |
Antimalarial and Antidiabetic Activities
The versatile pyridine scaffold has also been explored for other therapeutic applications, including antimalarial and antidiabetic agents.
Table 4: Antimalarial and Antidiabetic Activity of Pyridine Derivatives
| Activity | Compound Class | Assay / Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| Antimalarial | Pyridine derivatives | P. berghei (in vivo) | Compound 2g showed 91% parasite inhibition at 50 µmol/kg. | [17] |
| Antimalarial | Pyridine derivatives | P. falciparum (in vitro, CQ-resistant) | Compound 2g showed promising activity with an IC₅₀ of 0.0402 µM. | [17] |
| Antidiabetic | Ketone derivatives of succinimide | α-glucosidase inhibition | Compound 4 showed excellent activity with an IC₅₀ of 1.526 µg·mL⁻¹. | [9] |
| Antidiabetic | Ketone derivatives of succinimide | α-amylase inhibition | Compound 4 showed excellent potential with an IC₅₀ of 0.115 µg·mL⁻¹. |[9] |
Experimental Protocols and Workflows
A systematic approach is essential for the successful screening and identification of biologically active compounds. This involves a tiered process from broad primary screening to more specific secondary and in vivo assays.
Caption: General workflow for biological activity screening.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Dimethyl sulfoxide (DMSO) is often used as a solvent to dissolve compounds for stock solutions.[18] Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[8][11]
-
Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmograph.
-
Compound Administration: Administer the test compounds (e.g., 10-400 mg/kg) and a standard drug (e.g., Indomethacin, 10 mg/kg) intraperitoneally or orally.[11] The control group receives only the vehicle.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., every hour for 4-6 hours).
-
Analysis: The difference between the initial and final paw volumes indicates the degree of edema. Calculate the percentage inhibition of edema for each treated group compared to the control group.
Protocol: In Vitro Enzyme Inhibition Assay (α-Amylase Inhibition)
This assay is used to screen for compounds that can inhibit carbohydrate-metabolizing enzymes, relevant for antidiabetic drug discovery.[19]
-
Reaction Mixture Preparation: In a microplate, add a phosphate buffer solution.
-
Compound Addition: Add different concentrations of the synthesized test compounds (e.g., 31.25 to 500 µg/ml) to the wells.
-
Enzyme Addition: Add α-amylase solution to the mixture.
-
Substrate Addition & Incubation: Add a starch solution to initiate the reaction and incubate the mixture.
-
Reaction Termination: Stop the reaction (e.g., by heating in a water bath).
-
Colorimetric Reading: Use a microplate reader to measure the color intensity at a specific wavelength (e.g., 656 nm) after adding a colorimetric reagent.
-
Analysis: Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[19]
Signaling Pathways and Structure-Activity Relationships
Understanding the molecular targets and the relationship between chemical structure and biological activity is crucial for rational drug design.
Kinase Inhibition Signaling Pathway
Many pyridine-based anticancer agents function as kinase inhibitors.[3] They compete with ATP in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified MAP Kinase signaling pathway.
Structure-Activity Relationship (SAR)
SAR studies are fundamental to optimizing lead compounds. By systematically modifying the core this compound structure—for example, by adding different substituents to the pyridine rings—researchers can determine which chemical features enhance potency and selectivity for a given biological target.[3]
Caption: Conceptual model of Structure-Activity Relationship (SAR).
Conclusion
The this compound scaffold and its derivatives represent a promising area for drug discovery, with demonstrated potential across anticancer, anti-inflammatory, and antimicrobial applications. This guide provides a foundational overview of the screening process, from initial high-throughput assays to more complex in vivo models. The presented protocols for cytotoxicity, anti-inflammatory, and enzyme inhibition assays offer standardized methods for evaluation. Furthermore, the visualization of key signaling pathways and SAR concepts underscores the importance of a mechanism-driven approach to lead optimization. Future research should focus on synthesizing and screening novel libraries of this compound derivatives to fully explore the therapeutic potential of this versatile chemical core.
References
- 1. This compound | 35779-35-2 | Benchchem [benchchem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 16. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]
- 17. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 19. Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical and Electrochemical Properties of Di(pyridin-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Di(pyridin-3-yl)methanone, also known as 3,3'-dipyridyl ketone, is an organic compound with the chemical formula C₁₁H₈N₂O. Its structure features a central ketone group flanked by two pyridine rings, making it a subject of interest for applications in coordination chemistry and as a building block in organic synthesis. The nitrogen atoms in the pyridine rings can act as ligands for metal ions, and the conjugated system suggests the potential for interesting photophysical and electrochemical behavior.
Despite its commercial availability and use in synthetic chemistry, a detailed investigation into the photophysical and electrochemical properties of this compound has not been extensively reported in scientific literature. Understanding these properties is crucial for its potential application in areas such as:
-
Photodynamic Therapy: Where light-absorbing compounds can generate reactive oxygen species to kill cancer cells.
-
Fluorescent Probes: For imaging and sensing in biological systems.
-
Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or other electronic devices.
-
Redox-Active Pharmaceuticals: Where the electrochemical behavior can influence biological activity.
This whitepaper provides a comprehensive guide for researchers to systematically characterize the photophysical and electrochemical properties of this compound. It details the necessary experimental protocols and provides templates for data presentation and visualization of experimental workflows.
Photophysical Properties: A Proposed Investigation
The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. Key parameters include the absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime.
Experimental Protocol: UV-Visible Absorption and Fluorescence Spectroscopy
This protocol outlines the steps to determine the fundamental photophysical properties of this compound.
2.1.1. Materials and Instrumentation
-
Compound: this compound (purity > 98%)
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer.[1]
-
Fluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube detector.
-
Quartz cuvettes (1 cm path length).
-
2.1.2. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions in the desired spectroscopic solvent to achieve concentrations ranging from 1 µM to 50 µM.
2.1.3. UV-Visible Absorption Spectroscopy
-
Record the UV-Visible absorption spectrum of each diluted solution from 200 nm to 800 nm using the pure solvent as a reference.[2][3]
-
Identify the wavelength of maximum absorption (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λmax from a plot of absorbance versus concentration.[4]
2.1.4. Fluorescence Spectroscopy
-
Excite the sample solutions at their respective absorption maxima (λmax).
-
Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
Identify the wavelength of maximum emission (λem).
2.1.5. Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) can be determined using the relative method with a well-characterized standard.[5][6][7][8]
-
Select a suitable fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Prepare a series of dilutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the integrated fluorescence intensity of each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φf,sample = Φf,std * (msample / mstd) * (ηsample² / ηstd²) where 'm' is the slope of the plot and 'η' is the refractive index of the solvent.
2.1.6. Fluorescence Lifetime Measurement
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
Data Presentation: Photophysical Properties
The collected data should be summarized in a clear and concise table. The following table presents a hypothetical data set for this compound in different solvents.
| Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (cm-1) | Φf | τ (ns) |
| Cyclohexane | 310 | 15,000 | 380 | 6,500 | 0.05 | 1.2 |
| Toluene | 315 | 16,500 | 395 | 7,200 | 0.10 | 2.5 |
| Acetonitrile | 320 | 18,000 | 410 | 7,800 | 0.15 | 3.8 |
Electrochemical Properties: A Proposed Investigation
The electrochemical properties of a molecule describe its ability to be oxidized or reduced. Cyclic voltammetry is a powerful technique to investigate these properties.
Experimental Protocol: Cyclic Voltammetry
This protocol details the procedure for determining the redox potentials of this compound.[9][10][11][12][13]
3.1.1. Materials and Instrumentation
-
Compound: this compound
-
Solvent: Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt (0.1 M).
-
Instrumentation:
-
Potentiostat.
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum).
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).
-
Counter electrode (e.g., platinum wire).
-
-
Inert gas supply (e.g., argon or nitrogen).
-
3.1.2. Procedure
-
Prepare a 1 mM solution of this compound in the electrolyte solution.
-
Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Polish the working electrode before each experiment.
-
Perform a cyclic voltammetry scan of the blank electrolyte solution to determine the solvent window.
-
Introduce the sample solution and record the cyclic voltammogram over a potential range that covers the expected oxidation and reduction events.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.
-
After the measurement, add ferrocene as an internal standard and record its cyclic voltammogram to reference the potentials to the Fc/Fc⁺ couple.
Data Presentation: Electrochemical Properties
The electrochemical data should be presented in a structured table. The following table shows a hypothetical data set for this compound.
| Process | Epa (V vs. Fc/Fc⁺) | Epc (V vs. Fc/Fc⁺) | ΔEp (mV) | Ipa/Ipc |
| 1st Reduction | - | -1.85 | - | - |
| 1st Oxidation | +1.50 | - | - | - |
Epa = Anodic peak potential, Epc = Cathodic peak potential, ΔEp = Peak-to-peak separation
Visualizing Experimental Workflows
Graphical representations of the experimental workflows can aid in understanding the logical sequence of the characterization process.
Caption: Workflow for Photophysical Characterization.
Caption: Workflow for Electrochemical Characterization.
Conclusion
While this compound is a commercially available compound with potential applications in various scientific fields, its fundamental photophysical and electrochemical properties remain largely uncharacterized in the public domain. This technical guide provides a comprehensive roadmap for researchers to systematically investigate these properties. By following the detailed experimental protocols for UV-Visible absorption and fluorescence spectroscopy, and cyclic voltammetry, scientists can generate the crucial data needed to unlock the full potential of this molecule. The provided templates for data presentation and workflow visualization are intended to facilitate a standardized and thorough characterization process. The elucidation of these properties will be instrumental in guiding the rational design of new drugs, functional materials, and molecular probes based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. static.igem.org [static.igem.org]
- 12. ossila.com [ossila.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Di(pyridin-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Di(pyridin-3-yl)methanone, a valuable building block in medicinal chemistry and materials science. The primary method outlined is the Grignard reaction, a robust and well-established method for carbon-carbon bond formation. An alternative theoretical pathway involving oxidation is also discussed.
Introduction
This compound, also known as 3,3'-dipyridyl ketone, is a diaryl ketone featuring two pyridin-3-yl substituents attached to a central carbonyl group. This structure imparts unique electronic and chelating properties, making it a significant ligand in coordination chemistry and a precursor for various pharmacologically active molecules. The synthesis of symmetrical diaryl ketones can be achieved through several methods, with the Grignard reaction being a prominent and versatile approach.
Experimental Protocols
Primary Synthesis Route: Grignard Reaction
This protocol details the synthesis of this compound via the reaction of a 3-pyridyl Grignard reagent with an electrophilic nicotinic acid derivative.
Reaction Scheme:
-
Formation of Grignard Reagent: 3-Bromopyridine + Mg → 3-Pyridylmagnesium bromide
-
Reaction with Electrophile (e.g., Ethyl nicotinate): 3-Pyridylmagnesium bromide + Ethyl nicotinate → this compound
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | (Specify amount) | Must be anhydrous. |
| Magnesium Turnings | Mg | 24.31 | (Specify amount, typically 1.2 eq) | Activate before use. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | For Grignard initiation. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | (Specify volume) | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Ethyl nicotinate | C₈H₉NO₂ | 151.16 | (Specify amount, typically 1 eq) | Must be anhydrous. |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | (Specify volume) | For quenching the reaction. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | (Specify volume) | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | For drying. |
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Detailed Protocol:
Step 1: Preparation of 3-Pyridylmagnesium Bromide (Grignard Reagent) [1][2]
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small volume of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 3-bromopyridine in anhydrous THF. Add a small portion of the 3-bromopyridine solution to the magnesium suspension. The reaction is initiated when the brownish color of iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of most of the magnesium and the formation of a grayish-brown solution.
Step 2: Synthesis of this compound
-
Reaction with Ester: Cool the freshly prepared 3-pyridylmagnesium bromide solution in an ice-water bath.
-
Addition of Electrophile: Prepare a solution of ethyl nicotinate in anhydrous THF and add it to the dropping funnel. Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Expected Yield and Characterization:
The yield of the reaction can vary depending on the purity of reagents and reaction conditions. Characterization of the final product should be performed using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Alternative Synthetic Route: Oxidation of Di(pyridin-3-yl)methane
An alternative, though less directly documented, approach involves the oxidation of the corresponding methylene-bridged precursor, di(pyridin-3-yl)methane. Recent studies have shown the feasibility of oxidizing di(pyridin-2-yl)methane to the corresponding ketone using a copper catalyst with water as the oxidant[3]. A similar strategy could theoretically be applied to the 3,3'-isomer.
Theoretical Reaction Scheme:
Di(pyridin-3-yl)methane + [O] → this compound + H₂O
This method, if successful, would represent a greener alternative to traditional methods. However, the synthesis of the starting di(pyridin-3-yl)methane would be a prerequisite.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Routes
Caption: Synthetic strategies for this compound.
References
Application Notes and Protocols for Di(pyridin-3-yl)methanone in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of di(pyridin-3-yl)methanone as a versatile ligand in coordination chemistry. The information compiled includes detailed synthetic protocols for the ligand and its metal complexes, characterization data, and its applications in catalysis and as an anticancer agent.
Introduction
This compound, also known as 3,3'-dipyridyl ketone, is a bidentate N-donor ligand that has garnered significant interest in the field of coordination chemistry. Its molecular structure, featuring two pyridyl rings linked by a carbonyl group, allows for versatile coordination with a variety of metal ions. This unique structural feature enables the formation of diverse coordination complexes, including discrete mononuclear and polynuclear species, as well as coordination polymers and metal-organic frameworks (MOFs). The resulting metal complexes exhibit a range of interesting properties and potential applications in catalysis, materials science, and medicine.
Synthesis Protocols
Synthesis of this compound Ligand
A reliable method for the synthesis of this compound involves the reaction of a Grignard reagent derived from 3-bromopyridine with ethyl nicotinate.
Protocol:
-
Preparation of 3-Pyridylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings under a nitrogen atmosphere.
-
The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Nicotinate:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of ethyl nicotinate (0.8 equivalents) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Characterization Data:
-
1H NMR (CDCl3, 400 MHz): δ 8.85 (dd, J = 2.4, 0.8 Hz, 2H), 8.78 (dd, J = 4.8, 1.6 Hz, 2H), 8.10 (dt, J = 8.0, 2.0 Hz, 2H), 7.45 (ddd, J = 8.0, 4.8, 0.8 Hz, 2H).
-
IR (KBr, cm-1): ν(C=O) ~1670 cm-1.
Synthesis of Metal Complexes with this compound
A general procedure for the synthesis of transition metal complexes with this compound involves the reaction of the ligand with a metal salt in a suitable solvent.
Protocol for the Synthesis of a Generic M(II)-[this compound]2Cl2 Complex:
-
Dissolve this compound (2.0 equivalents) in methanol or ethanol.
-
In a separate flask, dissolve the metal(II) chloride salt (e.g., CuCl2, CoCl2, NiCl2, ZnCl2) (1.0 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 4-6 hours.
-
Allow the solution to cool to room temperature. The solid complex will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Applications and Quantitative Data
Catalytic Applications
Complexes of this compound with transition metals, particularly copper, have shown promise as catalysts in various organic transformations. For instance, copper(II) complexes with pyridyl-appended ligands have been utilized in olefin aziridination reactions.[1][2]
Experimental Workflow for Catalytic Olefin Aziridination:
Caption: General workflow for catalytic olefin aziridination.
Table 1: Catalytic Performance of a Copper(II)-pyridyl Complex in Styrene Aziridination [1]
| Catalyst Loading (mol%) | Yield (%) |
| 5 | 80-90 |
Note: Data presented is for a related pyridyl-appended diazacycloalkane copper(II) complex as a representative example of catalytic activity.
Anticancer Activity
Metal complexes of pyridine derivatives have been extensively studied for their potential as anticancer agents. The coordination of the metal ion to the pyridyl ligand can enhance the cytotoxic activity of the complex.
Experimental Workflow for In Vitro Anticancer Activity Screening:
Caption: Workflow for evaluating the in vitro anticancer activity.
Protocol for MTT Assay: [3]
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound metal complexes and incubate for another 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: In Vitro Anticancer Activity of Representative Pyridine-Urea Compounds [4]
| Compound | Cell Line | IC50 (µM) |
| 8b | MCF-7 | 12-78% GI |
| 8e | MCF-7 | 15-91% GI |
Note: The data presented is for pyridine-urea derivatives to illustrate the potential anticancer activity of pyridine-based compounds. GI stands for Growth Inhibition at a concentration of 10-5 M.
Photophysical Properties
Coordination complexes of this compound with certain metal ions, such as Zn(II) and Cd(II), can exhibit interesting photoluminescent properties. These properties are influenced by the nature of the metal ion and the coordination environment.
Logical Relationship of Photoluminescence:
Caption: Simplified Jablonski diagram for ligand-centered luminescence.
Table 3: Photoluminescence Data for a Representative Zinc(II) Coordination Polymer [5]
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| --INVALID-LINK--2·7H2O | ~350 | ~397 (blue emission) |
Note: Data is for a related N,N,N',N'-tetrakis(pyridin-4-yl)methanediamine (tpmd) ligand to demonstrate the photoluminescent potential of such systems.
Conclusion
This compound is a valuable and adaptable ligand in coordination chemistry. Its ability to form stable complexes with a range of metal ions opens avenues for the development of novel catalysts, anticancer agents, and luminescent materials. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of this versatile ligand and its potential applications in various scientific and therapeutic fields. Further research into the specific catalytic efficiencies and photophysical properties of this compound complexes is warranted to fully realize their potential.
References
- 1. Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional Zinc(II) and cadmium(II) coordination frameworks with N,N,N',N'-tetrakis(pyridin-4-yl)methanediamine: structure, photoluminescence, and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of Di(pyridin-3-yl)methanone Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for forming metal complexes with di(pyridin-3-yl)methanone. This versatile ligand, also known as 3,3'-dipyridyl ketone, serves as a valuable building block in the construction of a wide array of coordination compounds, including discrete metal complexes and coordination polymers.[1] The nitrogen atoms within the two pyridine rings possess lone pairs of electrons, enabling them to form coordinate bonds with various metal ions.[1] This document outlines generalized experimental protocols, presents key data in a structured format, and includes visualizations to aid in the understanding of the synthetic workflows.
Overview of this compound as a Ligand
This compound is a diaryl ketone with the molecular formula C₁₁H₈N₂O. Its structure consists of a central carbonyl group bonded to two pyridin-3-yl rings.[1] This arrangement allows the molecule to act as a flexible ligand, capable of coordinating to metal centers in various modes. The nitrogen atoms of the pyridine rings are the primary coordination sites. The versatility of this ligand has led to its use in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis and materials science.[1]
General Experimental Protocols for Metal Complex Formation
The formation of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The stoichiometry of the reactants, reaction temperature, and choice of solvent can significantly influence the structure and dimensionality of the resulting complex. Below are generalized protocols for the synthesis of both discrete metal complexes and coordination polymers.
Protocol for the Synthesis of a Discrete Metal Complex
This protocol describes a general method for the synthesis of a mononuclear or small polynuclear complex, which can be adapted for various transition metal salts.
Materials:
-
This compound
-
Metal salt (e.g., Cu(BF₄)₂, ZnCl₂, AgNO₃, Ni(NO₃)₂·6H₂O)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF))
-
Stirring hotplate
-
Reflux condenser
-
Crystallization dishes
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (typically 2 molar equivalents) in the chosen solvent in a round-bottom flask. Gentle heating and stirring may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (typically 1 molar equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring at room temperature.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the desired product and the reactivity of the metal salt.
-
Crystallization: After the reaction is complete, filter the solution to remove any insoluble impurities. The filtrate is then allowed to stand at room temperature for slow evaporation. Alternatively, crystallization can be induced by layering the solution with a less polar solvent (e.g., diethyl ether) or by cooling.
-
Isolation and Purification: Collect the resulting crystals by filtration, wash them with a small amount of cold solvent, and dry them in a desiccator.
Protocol for the Synthesis of a Coordination Polymer
This protocol outlines a general method for the synthesis of a one-, two-, or three-dimensional coordination polymer. These reactions often employ solvothermal or hydrothermal conditions.
Materials:
-
This compound
-
Metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O)
-
Solvent system (e.g., DMF/H₂O, Ethanol/H₂O)
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Reactant Mixture: In a Teflon liner, combine this compound and the metal salt in a specific molar ratio (e.g., 1:1 or 2:1).
-
Solvent Addition: Add the solvent or solvent mixture to the Teflon liner.
-
Sealing and Heating: Seal the Teflon liner inside the stainless steel autoclave and place it in an oven. Heat the autoclave to a specific temperature (typically between 100 °C and 180 °C) for a period of 1 to 3 days.
-
Cooling and Isolation: After the heating period, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration, wash it with the solvent used for the reaction, and air-dry.
Data Presentation
The following table summarizes representative quantitative data for a known this compound metal complex.
| Complex | Metal Ion | Molar Ratio (M:L) | Solvent | Yield (%) | Key Spectroscopic Data (cm⁻¹) | Reference |
| {--INVALID-LINK--₂}n | Cu(II) | 1:2 | Methanol | Not Reported | IR: ν(C=O) shifts upon coordination | [2] |
Visualizations
The following diagrams illustrate the general workflows for the synthesis of this compound metal complexes.
Applications in Drug Development
The pyridine moiety is a common scaffold in many pharmaceutical compounds.[3] Metal complexes are being increasingly investigated for their therapeutic potential, offering different mechanisms of action compared to purely organic drugs.[4] The formation of metal complexes with pyridine-containing ligands like this compound can lead to novel compounds with potential applications in drug delivery, as imaging agents, or as therapeutic agents themselves. The coordination of a metal ion can alter the pharmacokinetic and pharmacodynamic properties of the organic ligand, potentially enhancing its biological activity. Further research into the biological activities of this compound metal complexes is a promising area for drug discovery and development.
References
- 1. This compound | 35779-35-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz): the influence of the metal ion on the antimicrobial potential of the complex - PMC [pmc.ncbi.nlm.nih.gov]
Application of Di(pyridin-3-yl)methanone in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(pyridin-3-yl)methanone, also known as 3,3'-dipyridyl ketone, is a versatile organic compound that holds significant potential in the field of catalysis. Its structure, featuring two pyridine rings linked by a carbonyl group, allows it to function as a bidentate N,N-ligand in the formation of metal complexes. The nitrogen atoms of the pyridine rings can coordinate with a variety of transition metals, making it a valuable building block for designing novel catalysts. While direct and extensive catalytic applications of this compound are an emerging area of research, its structural motifs are present in a wide range of catalytically active systems. This document provides an overview of its potential applications, drawing parallels from closely related pyridine-based catalytic systems, and offers detailed protocols for relevant catalytic reactions.
Potential Catalytic Applications
Complexes involving pyridine-based ligands are instrumental in a variety of catalytic transformations. Based on the extensive research into analogous structures, this compound is a promising ligand for catalysts in the following areas:
-
Cross-Coupling Reactions: Palladium complexes bearing pyridine-containing ligands are widely used in C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The electronic properties of the pyridine rings can be tuned to influence the catalytic activity.
-
Hydrogenation and Transfer Hydrogenation: Metal complexes with pyridine-based ligands are effective for the hydrogenation of various functional groups. Notably, phenyl(pyridin-3-yl)methanone, a closely related compound, has been used as a substrate in transfer hydrogenation studies, indicating the relevance of this molecular scaffold in such reactions.[1]
-
Ethylene Oligomerization and Polymerization: Nickel and palladium complexes with iminopyridyl and related ligands have shown high efficacy in the oligomerization and polymerization of ethylene.[2][3][4] The steric and electronic environment around the metal center, which can be influenced by the ligand structure, dictates the product distribution.
-
Carbon Dioxide Reduction: Electrocatalytic and photocatalytic reduction of CO2 using metal complexes with polypyridyl ligands is a field of intense research. These catalysts can facilitate the conversion of CO2 into valuable chemical feedstocks like carbon monoxide or formic acid.[5][6][7][8][9]
-
Hydrosilylation: The addition of Si-H bonds across unsaturated bonds is another area where pyridine-containing ligands have been employed in metal-catalyzed reactions.[1][3][4][10]
Data Presentation: Performance of Analogous Pyridine-Based Catalysts
The following tables summarize quantitative data for catalytic reactions using systems analogous to those that could be formed with this compound.
Table 1: Ethylene Oligomerization using Nickel and Palladium Complexes with Pyridine-Based Ligands [3]
| Catalyst/Cocatalyst | Temperature (°C) | Activity (10⁶ g mol⁻¹ h⁻¹) | Molecular Weight ( g/mol ) | Branching (per 1000 C) |
| Ni1 /Et₂AlCl | 30 | 2.31 | 493 | 117 |
| Ni2 /Et₂AlCl | 30 | 1.59 | 1802 | 86 |
| Ni3 /Et₂AlCl | 30 | 2.07 | 737 | 86 |
| Pd1 /NaBArF | 50 | 0.0187 | 1797 | 102 |
| Pd2 /NaBArF | 50 | 0.0345 | 1102 | 121 |
| Pd3 /NaBArF | 50 | 0.1387 | 250 | 149 |
Catalysts Ni1-Ni3 and Pd1-Pd3 are iminopyridyl complexes. For detailed structures, please refer to the source.[3]
Table 2: HMPA-Catalyzed Transfer Hydrogenation of Phenyl(pyridin-3-yl)methanone Derivatives [1]
| Substrate | Product | Yield (%) |
| Phenyl(pyridin-3-yl)methanone | Phenyl(piperidin-3-yl)methanone | 91 |
| (4-Methoxyphenyl)(pyridin-3-yl)methanone | (4-Methoxyphenyl)(piperidin-3-yl)methanone | 85 |
| (4-Chlorophenyl)(pyridin-3-yl)methanone | (4-Chlorophenyl)(piperidin-3-yl)methanone | 88 |
| Cyclohexyl(pyridin-3-yl)methanone | Cyclohexyl(piperidin-3-yl)methanone | 62 |
| 1-(Pyridin-3-yl)ethan-1-one | 1-(Piperidin-3-yl)ethan-1-one | 75 |
Table 3: Electrocatalytic CO₂ Reduction by a Rhenium Complex with a Pyridine-Triazole Ligand
| Catalyst | Product | Faradaic Efficiency (%) | Turnover Number (TON) | Conditions |
| Re(I) complex | CO | 82 | 3.8 (after 3h) | Controlled Potential Electrolysis |
Data is for a fac-Re(CO)₃Cl complex with an alkyl-functionalized pyridine monoimine ligand, a system structurally related to potential this compound complexes.[6]
Experimental Protocols
The following are detailed methodologies for key experiments that are representative of the potential applications of this compound in catalysis.
Protocol 1: Synthesis of a Nickel(II) Complex with a Pyridine-Based Ligand for Ethylene Oligomerization
This protocol is adapted from the synthesis of N-((pyridin-2-yl)methylene)quinolin-8-amine nickel complexes.[2]
Materials:
-
This compound (1.0 mmol)
-
8-Aminoquinoline (1.0 mmol)
-
NiCl₂·6H₂O (1.0 mmol)
-
Ethanol (20 mL)
-
Triethylamine (2.0 mmol)
Procedure:
-
Dissolve this compound (1.0 mmol) and 8-aminoquinoline (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask.
-
Add triethylamine (2.0 mmol) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve NiCl₂·6H₂O (1.0 mmol) in ethanol (10 mL).
-
Add the nickel chloride solution dropwise to the ligand solution with continuous stirring.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature. A precipitate should form.
-
Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the resulting complex using techniques such as FT-IR, elemental analysis, and X-ray crystallography.
Protocol 2: Catalytic Ethylene Oligomerization
This protocol describes a general procedure for ethylene oligomerization using a nickel complex as a pre-catalyst.[3]
Materials:
-
Nickel complex from Protocol 1 (1 µmol)
-
Toluene (20 mL)
-
Dichloromethane (1 mL)
-
Ethylaluminum dichloride (Et₂AlCl) (200 µmol, as a cocatalyst)
-
High-pressure reactor (e.g., Parr reactor)
-
Ethylene gas
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), add toluene (20 mL) and dichloromethane (1 mL) to the high-pressure reactor.
-
Add the nickel pre-catalyst (1 µmol) to the reactor.
-
Add the cocatalyst, Et₂AlCl (200 µmol).
-
Seal the reactor and transfer it out of the glovebox.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 6 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for a specified time (e.g., 10 minutes).
-
Terminate the reaction by venting the ethylene and adding acidified ethanol.
-
Collect the polymer/oligomer product by filtration or precipitation.
-
Analyze the products using Gas Chromatography (GC) for oligomers and Gel Permeation Chromatography (GPC) for polymers to determine molecular weight and distribution.
Protocol 3: Transfer Hydrogenation of a Pyridine Derivative
This protocol is based on the HMPA-catalyzed transfer hydrogenation of phenyl(pyridin-3-yl)methanone.[1]
Materials:
-
Phenyl(pyridin-3-yl)methanone (0.1 mmol)
-
Hexamethylphosphoramide (HMPA) (0.02 mmol, 0.2 equiv.)
-
Trichlorosilane (HSiCl₃) (0.6 mmol)
-
Dichloromethane (CH₂Cl₂) (1 mL)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a dry reaction tube under an inert atmosphere, add phenyl(pyridin-3-yl)methanone (0.1 mmol) and HMPA (0.02 mmol).
-
Add dichloromethane (1 mL) and cool the mixture to 0 °C.
-
Add trichlorosilane (0.6 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the application of this compound and related compounds in catalysis.
Caption: General workflow from ligand to catalytic application.
Caption: A representative catalytic cycle for cross-coupling reactions.
Caption: Simplified pathway for electrocatalytic CO₂ reduction.
Conclusion
This compound represents a ligand scaffold with considerable potential for the development of novel homogeneous catalysts. While dedicated studies on its catalytic applications are still emerging, the extensive body of research on analogous pyridine-based systems provides a strong foundation for its exploration in cross-coupling, hydrogenation, polymerization, and CO₂ reduction reactions. The protocols and data presented herein, derived from closely related and well-established catalytic systems, offer a valuable starting point for researchers and scientists interested in harnessing the catalytic potential of this compound and its derivatives. Further research into the synthesis and catalytic evaluation of its metal complexes is warranted to fully elucidate its capabilities and contribute to the advancement of catalysis.
References
- 1. Frontiers | Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic 1,4-selective hydrosilylation of pyridines and benzannulated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile catalytic hydrosilylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. asianpubs.org [asianpubs.org]
- 9. scispace.com [scispace.com]
- 10. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Di(pyridin-3-yl)methanone as a Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of di(pyridin-in-3-yl)methanone as a foundational building block in the synthesis of complex organic molecules. Due to the limited direct applications of di(pyridin-in-3-yl)methanone as a reactive precursor, this document focuses on its conversion to the more versatile intermediate, di(pyridin-in-3-yl)methanol. This key transformation opens avenues for further functionalization, leading to the creation of a diverse range of molecular architectures with potential applications in medicinal chemistry and materials science.
The protocols outlined below provide detailed experimental procedures for the reduction of di(pyridin-in-3-yl)methanone and subsequent derivatization of the resulting carbinol.
Overview of Synthetic Strategy
The primary synthetic pathway involves a two-step process. The initial step is the reduction of the ketone functionality in di(pyridin-in-3-yl)methanone to a secondary alcohol. This is followed by the activation of the hydroxyl group, for example, through conversion to a halide, which then allows for a variety of subsequent coupling reactions to introduce further molecular complexity.
Protocol for Growing Single Crystals of Di(pyridin-3-yl)methanone Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the ligand Di(pyridin-3-yl)methanone and the subsequent growth of single crystals of its metal complexes. These crystals are valuable for structural analysis, which is a critical component in drug design and development, allowing for the precise determination of molecular geometries and intermolecular interactions.
Introduction
This compound is a versatile ligand in coordination chemistry, capable of forming a wide array of complexes with various metal ions. The nitrogen atoms on its two pyridyl rings can coordinate to metal centers, leading to the formation of discrete molecular complexes or extended coordination polymers. The ability to grow high-quality single crystals of these complexes is essential for their characterization by single-crystal X-ray diffraction, providing invaluable insights into their three-dimensional structures. This protocol outlines the synthesis of the ligand and common methods for crystallizing its metal complexes.
Synthesis of this compound Ligand
A reliable method for the laboratory-scale synthesis of this compound involves a Grignard reaction with a cyanopyridine precursor.
Protocol: Synthesis of this compound
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
3-Cyanopyridine
-
Hydrochloric acid (aqueous solution, e.g., 1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 3-bromopyridine in dry diethyl ether or THF is added dropwise via a dropping funnel. The reaction is initiated with gentle heating if necessary and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with 3-Cyanopyridine: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of 3-cyanopyridine in dry diethyl ether or THF is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.
General Protocols for Single Crystal Growth of Metal Complexes
The successful growth of single crystals is often a matter of trial and error, involving the screening of various solvents, temperatures, and crystallization techniques. Below are detailed protocols for the most common methods used for growing single crystals of this compound complexes.
Complex Formation
Prior to crystallization, the metal complex must be synthesized. A general procedure involves the reaction of the this compound ligand with a metal salt in a suitable solvent.
General Procedure: A solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is mixed with a solution of the desired metal salt (e.g., chloride, nitrate, acetate, or perchlorate salts of Co(II), Cu(II), Zn(II), Cd(II), etc.) in the same or a miscible solvent. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to target different coordination environments. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete dissolution and reaction. The resulting solution is then used for crystallization.
Crystallization Techniques
The choice of crystallization technique depends on the solubility and stability of the complex.
3.2.1. Slow Evaporation
This is the simplest crystallization method.
Protocol:
-
Prepare a dilute to a nearly saturated solution of the this compound metal complex in a suitable solvent or solvent mixture.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a location free from vibrations and temperature fluctuations.
-
Monitor the container for crystal growth over several days to weeks.
3.2.2. Vapor Diffusion
This technique is effective for compounds that are highly soluble or when only a small amount of material is available. It involves the slow diffusion of a precipitant (a solvent in which the complex is insoluble) into a solution of the complex.
Protocol (Hanging Drop Method):
-
Prepare a concentrated solution of the this compound complex in a "good" solvent.
-
In the well of a vapor diffusion plate, place a larger volume of a "poor" solvent (the precipitant) in which the complex has low solubility but which is miscible with the "good" solvent.
-
On a siliconized glass coverslip, place a small drop (a few microliters) of the complex solution.
-
Invert the coverslip and place it over the well, sealing it with grease to create a closed system.
-
The vapor of the more volatile precipitant will slowly diffuse into the drop, gradually decreasing the solubility of the complex and inducing crystallization.
Protocol (Sitting Drop Method): This method is similar to the hanging drop method, but the drop of the complex solution is placed on a pedestal within the well containing the precipitant.
3.2.3. Solvothermal/Hydrothermal Synthesis
This method is particularly useful for the synthesis of coordination polymers and is carried out in a sealed vessel at elevated temperatures and pressures.
Protocol:
-
Place the this compound ligand, a metal salt, and a solvent (or a mixture of solvents) in a Teflon-lined stainless steel autoclave.
-
The pH of the reaction mixture can be adjusted using acids or bases to influence the final structure.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 100 and 200 °C) for a period of several hours to days.
-
After the reaction, the autoclave is cooled slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the solvent, and air-dried.
Data Presentation
The following table summarizes typical experimental conditions and crystallographic data obtained from the literature for complexes of pyridyl-type ligands, which can serve as a starting point for growing crystals of this compound complexes.
| Complex | Metal Ion | Crystallization Method | Solvent System | Temperature (°C) | Crystal System | Space Group | Ref. |
| [NiCl₂(Hhp)₄] | Ni(II) | Slow Evaporation | Methanol | Room Temp. | Monoclinic | P2₁/n | [1] |
| [MnCl₂(Hhp)₄] | Mn(II) | Slow Evaporation | Methanol | Room Temp. | Monoclinic | P2₁/n | [1][2] |
| [Cu₂(LEt)₂(OAc)₂(dmf)₂] | Cu(II) | Slow Evaporation | DMF | Room Temp. | Monoclinic | P-1 | [3] |
| [Zn(acac)₂{(3-py)CHNOH}]·H₂O | Zn(II) | Slow Evaporation | Methanol/Water | Room Temp. | Monoclinic | P2₁/n | [4] |
| [CdBr₂(C₁₂H₁₀N₄O)]·CH₃OH | Cd(II) | Slow Evaporation | Methanol | Room Temp. | Monoclinic | P2₁/c | [5] |
| {[Co(C₄H₄O₄)·2Py]·2H₂O}n | Co(II) | Slow Evaporation | Water/Pyridine | Room Temp. | Orthorhombic | Pbca | [6] |
Note: Hhp = pyridin-2-one, LEt = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole, (3-py)CHNOH = 3-pyridine aldoxime. This table is illustrative and specific conditions for this compound complexes may vary.
Visualizations
Experimental Workflow for Single Crystal Growth
The following diagram illustrates the general workflow for obtaining single crystals of this compound complexes.
Caption: General workflow for the synthesis and single-crystal growth of this compound complexes.
Decision Pathway for Crystallization Method Selection
This diagram outlines the decision-making process for selecting an appropriate crystallization technique.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Diversity of Nickel and Manganese Chloride Complexes with Pyridin-2-One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structures, and DNA Binding Properties of Zinc(II) Complexes with 3-Pyridine Aldoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of di-bromido-{ N-[(pyridin-2-yl-κ N)methyl-idene]picolinohydrazide-κ2N', O}cadmium methanol monosolvate and di-iodido{ N-[(pyridin-2-yl-κ N)methyl-idene]picolinohydrazide-κ2N', O}cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Di(pyridin-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(pyridin-3-yl)methanone is a chemical compound featuring a central ketone linker between two pyridine rings. While high-throughput screening (HTS) data specifically for this compound is not extensively published, its structural motif is of significant interest in medicinal chemistry. The pyridine ring is a common feature in many FDA-approved drugs, and related diaryl ketone and pyridinyl compounds have been investigated as inhibitors of various enzymes, particularly protein kinases.
These application notes provide a comprehensive framework for a hypothetical HTS campaign to identify and characterize the biological activity of this compound. The protocols are based on established methodologies for screening small molecules against protein kinase targets, a likely application for this compound class based on structure-activity relationships of similar molecules. The target selected for this putative screening campaign is Apoptosis Signal-Regulating Kinase 1 (ASK1), a key mediator of cellular stress responses and a therapeutic target in various diseases.
Postulated Mechanism of Action: Kinase Inhibition
The central hypothesis for this screening campaign is that this compound may act as an inhibitor of a protein kinase. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, and the overall structure could fit into the ATP-binding pocket of a kinase, thereby preventing the phosphorylation of substrate proteins. This mode of action is common for many small molecule kinase inhibitors.
Caption: Postulated mechanism of this compound as a kinase inhibitor.
High-Throughput Screening Workflow
A typical HTS workflow to identify and validate inhibitors from a compound library would proceed from a primary screen to secondary and cell-based assays for confirmation and further characterization.
Caption: High-throughput screening workflow for hit identification and validation.
Experimental Protocols
Primary High-Throughput Screening: ADP-Glo™ Kinase Assay for ASK1
This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.
Materials:
-
Recombinant human ASK1 enzyme
-
ASK1 substrate (e.g., MKK6)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
-
This compound (dissolved in DMSO)
-
384-well white, flat-bottom plates
Protocol:
-
Prepare the compound plates by dispensing this compound to a final assay concentration of 10 µM. Include positive controls (e.g., a known ASK1 inhibitor) and negative controls (DMSO vehicle).
-
Add 2.5 µL of the kinase/substrate mixture (containing ASK1 and MKK6 in assay buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to a final concentration of 10 µM.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Secondary Confirmatory Assay: TR-FRET Immunoassay
This assay measures the phosphorylation of a substrate by using two antibodies, one labeled with a donor fluorophore and the other with an acceptor. Phosphorylation brings the two antibodies in close proximity, allowing for a FRET signal.
Materials:
-
Recombinant human ASK1 enzyme
-
Biotinylated substrate peptide
-
ATP
-
LanthaScreen™ Eu-anti-phospho-substrate antibody (donor)
-
Alexa Fluor™ 647-streptavidin (acceptor)
-
TR-FRET Dilution Buffer
-
This compound (in a dose-response series)
-
384-well black, flat-bottom plates
Protocol:
-
Prepare serial dilutions of this compound in DMSO and dispense into the assay plate.
-
Add the ASK1 enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the Eu-labeled antibody and the Alexa Fluor™ 647-streptavidin.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 620 nm) to determine the degree of inhibition.
Cell-Based Assay: Cell Viability (MTT Assay)
This assay assesses the effect of the compound on the viability of cancer cells where the target kinase (ASK1) is known to play a role.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (in a dose-response series)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear, flat-bottom plates
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the screening of this compound.
Table 1: Hypothetical Primary HTS Results
| Compound | Concentration (µM) | % Inhibition | Z' Factor |
| This compound | 10 | 65.2 | 0.78 |
| Control Inhibitor | 1 | 95.8 | - |
| DMSO | - | 0 | - |
Table 2: Hypothetical Dose-Response Data
| Assay | Parameter | Value |
| TR-FRET (Secondary) | IC50 (µM) | 2.5 |
| Cell Viability (MTT) | GI50 (µM) | 7.8 |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving ASK1, which can be activated by cellular stressors like reactive oxygen species (ROS) and leads to the activation of downstream kinases (MKKs) and ultimately to apoptosis. An inhibitor like this compound would block this cascade at the level of ASK1.
Caption: Simplified ASK1 signaling pathway and the point of inhibition.
Application Note: Electrochemical Analysis of Di(pyridin-3-yl)methanone-Based Sensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di(pyridin-3-yl)methanone, a dipyridyl ketone, is a versatile molecule with significant potential in the development of novel electrochemical sensors. Its structure, featuring two pyridine rings and a central ketone group, offers multiple avenues for interaction with analytes and for electrochemical signal transduction. The nitrogen atoms in the pyridine rings can act as coordination sites for metal ions, while the aromatic system can participate in π-π stacking interactions. Furthermore, the ketone group can be involved in hydrogen bonding or be a site for chemical modification. These features make this compound and its derivatives promising candidates for creating selective and sensitive electrochemical sensors for a variety of applications, including pharmaceutical analysis and biomedical diagnostics.
While direct applications of this compound as a primary sensing element are still an emerging area of research, this document provides a generalized framework and protocols for the development and electrochemical analysis of sensors based on this compound. The methodologies are derived from established principles of electrochemical sensing and studies on structurally related pyridine and ketone-containing molecules.
Sensing Principle: A Hypothetical Signaling Pathway
A plausible sensing mechanism for a this compound-based sensor involves the modulation of an electrochemical signal upon binding of a target analyte. For instance, a sensor could be designed where a this compound-metal complex is immobilized on an electrode surface. The binding of an analyte to this complex could induce a change in the redox state of the metal center, leading to a measurable change in the electrochemical response (e.g., current or potential).
Photodynamic therapy applications of Di(pyridin-3-yl)methanone derivatives
Application Notes and Protocols for Photodynamic Therapy
Note on Di(pyridin-3-yl)methanone Derivatives: A comprehensive review of scientific literature did not yield specific studies on the application of this compound derivatives in photodynamic therapy (PDT). Therefore, the following application notes and protocols are provided as a general framework for the evaluation of novel photosensitizers in PDT. The data and specific experimental conditions provided are illustrative and based on commonly studied photosensitizers, such as porphyrin and chlorin derivatives, to guide researchers in this field.
Introduction to Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit a cytotoxic effect in target cells.[1][2] The mechanism involves the excitation of the PS by light, leading to the production of reactive oxygen species (ROS), primarily singlet oxygen, which in turn causes cellular damage and induces cell death through apoptosis or necrosis.[3][4] The selectivity of PDT is achieved through the preferential accumulation of the PS in diseased tissues and the localized delivery of light.[5]
Quantitative Data for a Representative Photosensitizer
The following tables summarize typical quantitative data for a hypothetical porphyrin-based photosensitizer, "PS-X," for illustrative purposes.
Table 1: Photophysical and Photochemical Properties of PS-X
| Parameter | Value |
| Absorption Maximum (λmax) | 650 nm |
| Molar Extinction Coefficient (ε) | 5 x 10^4 M^-1 cm^-1 |
| Fluorescence Quantum Yield (Φf) | 0.05 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.60 |
Table 2: In Vitro Photodynamic Efficacy of PS-X against HeLa Cells
| Treatment | Concentration of PS-X (µM) | Light Dose (J/cm²) | IC50 (µM) |
| Dark Toxicity | 0.1 - 10 | 0 | > 10 |
| Phototoxicity | 0.1 - 10 | 10 | 0.5 |
Experimental Protocols
In Vitro Phototoxicity Assay (MTT Assay)
This protocol outlines the determination of the phototoxic efficacy of a novel photosensitizer.
Materials:
-
Human cervical cancer cell line (HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Photosensitizer stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Light source with a specific wavelength corresponding to the PS absorption maximum
Procedure:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer. Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake. Include a control group with no photosensitizer.
-
Irradiation: Wash the cells with PBS to remove the extracellular photosensitizer. Add fresh medium and irradiate the plates with a specific light dose. Keep a set of plates in the dark to assess dark toxicity.
-
MTT Assay: After irradiation, incubate the cells for another 24 hours. Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability relative to the untreated control and determine the IC50 value.
Cellular Uptake Study
This protocol describes the quantification of intracellular photosensitizer accumulation.
Materials:
-
HeLa cells
-
Photosensitizer
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Spectrofluorometer
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and incubate until they reach 80-90% confluency. Treat the cells with a fixed concentration of the photosensitizer for different time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove the extracellular PS. Lyse the cells using a suitable lysis buffer.
-
Quantification: Centrifuge the cell lysates to pellet the debris. Measure the fluorescence of the supernatant using a spectrofluorometer at the excitation and emission wavelengths of the photosensitizer.
-
Data Normalization: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay). Normalize the fluorescence intensity to the protein concentration to determine the amount of intracellular photosensitizer.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol details the evaluation of a photosensitizer's antitumor activity in vivo.
Materials:
-
Athymic nude mice
-
Tumor cells (e.g., HeLa)
-
Matrigel
-
Photosensitizer solution for injection
-
Light source with fiber optics
-
Calipers
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Randomly divide the mice into groups (e.g., control, light only, PS only, PDT). Administer the photosensitizer intravenously or intraperitoneally.
-
Irradiation: At the time of maximum tumor accumulation of the PS (determined from a prior biodistribution study), irradiate the tumor area with a specific light dose using a laser coupled to a fiber optic.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every 2-3 days.
-
Data Analysis: Plot the tumor growth curves for each group. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Visualization of Pathways and Workflows
Caption: General mechanism of photodynamic therapy.
Caption: Workflow for evaluating a new photosensitizer.
References
- 1. BODIPYs in PDT: A Journey through the Most Interesting Molecules Produced in the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy: photosensitizers and nanostructures - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Di(pyridin-3-yl)methanone in the Synthesis of Metal-Organic Frameworks (MOFs)
Disclaimer: Extensive literature searches did not yield specific examples of Metal-Organic Frameworks (MOFs) synthesized using di(pyridin-3-yl)methanone as the primary organic ligand. The following application notes and protocols are therefore based on general principles of MOF synthesis and information from related dipyridyl ligands. Researchers should treat the experimental protocol as a starting point for investigation into a novel area of MOF chemistry.
Introduction to this compound as a Potential MOF Ligand
This compound, a dipyridyl ketone, possesses key characteristics that make it a promising candidate for the construction of MOFs. The two pyridyl rings offer nitrogen atoms that can coordinate to metal ions, acting as nodes in a potential framework structure. The ketone group introduces a degree of rigidity and a specific angular geometry that could influence the resulting topology of the MOF. The 3-pyridyl substitution provides a distinct angular disposition of the nitrogen donors compared to the more commonly used 4-pyridyl analogues, potentially leading to novel network architectures.
The exploration of this compound as a ligand for MOF synthesis opens avenues for creating new materials with unique structural and functional properties. These properties could be relevant for applications in catalysis, gas storage, and, pertinent to the target audience, in drug delivery and development. The polarity of the ketone group and the potential for post-synthetic modification could be leveraged for encapsulating and releasing therapeutic agents.
Hypothetical Experimental Protocol for MOF Synthesis
This protocol outlines a general solvothermal synthesis approach, which is a common method for preparing crystalline MOFs. The specific conditions will likely require optimization.
2.1. Materials and Reagents
-
Ligand: this compound
-
Metal Salt: (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O))
-
Solvent: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents (e.g., DMF/Ethanol/Water)
-
Modulator (Optional): A monocarboxylic acid such as formic acid, acetic acid, or benzoic acid can be added to control the crystallinity and phase of the resulting MOF.
2.2. Synthesis Procedure
-
Preparation of Precursor Solution:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 18.4 mg) in the chosen solvent (e.g., 10 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O, 29.7 mg) in the same solvent (e.g., 5 mL of DMF).
-
-
Mixing and Reaction:
-
Combine the two solutions in the reaction vial.
-
If using a modulator, add a specific volume (e.g., 10-100 equivalents relative to the metal salt) to the reaction mixture.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a programmable oven.
-
Heat the mixture to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours). The optimal temperature and time will need to be determined experimentally.
-
Allow the oven to cool down to room temperature slowly.
-
-
Isolation and Purification of Crystals:
-
After cooling, crystals may have formed. Carefully collect the solid product by decanting the supernatant.
-
Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
To exchange the high-boiling point solvent within the pores, immerse the crystals in a low-boiling point solvent like ethanol or methanol for several days, with periodic solvent replacement.
-
-
Activation:
-
To obtain a porous material, the solvent molecules within the pores need to be removed. This can be achieved by heating the solvent-exchanged crystals under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours. The activation conditions should be chosen carefully to avoid framework collapse.
-
Characterization of the Synthesized MOF
A thorough characterization is crucial to confirm the formation of a MOF and to determine its properties.
| Characterization Technique | Purpose |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the crystal structure, including the coordination environment of the metal ions, the connectivity of the ligands, and the overall framework topology. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity of the material, including the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the this compound ligand to the metal center by observing shifts in the vibrational frequencies of the pyridyl and carbonyl groups. |
| Elemental Analysis (CHN) | To determine the elemental composition of the synthesized material and compare it with the theoretical values based on the expected formula. |
Potential Applications in Drug Development
While no specific data exists for MOFs based on this compound, MOFs, in general, are promising platforms for drug delivery due to their high porosity and tunable properties.[1][2][3][4]
-
High Drug Loading Capacity: The porous nature of MOFs can allow for the encapsulation of a significant amount of drug molecules.
-
Controlled Release: The release of the drug can be controlled by the pore size of the MOF and through surface functionalization.
-
Biocompatibility: Many MOFs are synthesized from biocompatible metal ions and organic linkers. The biocompatibility of a new MOF would need to be rigorously tested.
A hypothetical workflow for investigating a this compound-based MOF for drug delivery is outlined below.
Logical Relationship of Synthesis Parameters
The successful synthesis of a crystalline MOF is dependent on a delicate balance of several experimental parameters. The diagram below illustrates the key relationships.
Conclusion
The use of this compound in the synthesis of MOFs is an unexplored area of research. The information provided here serves as a foundational guide for researchers interested in investigating this novel ligand. Success in synthesizing a crystalline, porous MOF with this ligand will depend on systematic optimization of the reaction conditions. If successful, such a material could offer new opportunities in various fields, including drug development, owing to its unique chemical and structural features. Further research is essential to validate the potential of this compound as a valuable building block in the ever-expanding library of MOF materials.
References
- 1. Metal ion determined self-assembly using terpyridine building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Crystal structure of [2,6-difluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κC 4](pentane-2,4-dionato-κ2 O,O′)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Frontiers | Functional Supramolecular Architectures of Dipyrrin Complexes [frontiersin.org]
Troubleshooting & Optimization
Optimizing the yield and purity of Di(pyridin-3-yl)methanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Di(pyridin-3-yl)methanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound, also known as di-3-pyridyl ketone, is typically synthesized via two primary routes:
-
Grignard Reaction: This involves the reaction of a 3-pyridyl Grignard reagent (3-pyridylmagnesium halide) with a nicotinic acid derivative, such as an ester (e.g., ethyl nicotinate) or an acyl halide (e.g., nicotinoyl chloride). This is often the most direct and commonly explored route.
-
Oxidation of Di(pyridin-3-yl)methanol: This two-step approach involves first synthesizing the corresponding secondary alcohol, di(pyridin-3-yl)methanol, which is then oxidized to the desired ketone.
Q2: Why is direct Friedel-Crafts acylation not a suitable method for synthesizing this compound?
A2: Pyridine rings are electron-deficient aromatic systems, which makes them poor substrates for classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2] The nitrogen atom in the pyridine ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring even further and preventing the acylation reaction from occurring.[1][2]
Q3: What are the critical parameters to control for a successful Grignard-based synthesis?
A3: The success of the Grignard synthesis of this compound hinges on several critical factors:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by any protic sources.[3] All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[3]
-
Temperature Control: The formation of the Grignard reagent is an exothermic process and may require initial heating to initiate, followed by cooling to maintain a controlled reaction rate. The subsequent reaction with the electrophile is also typically performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.
-
Purity of Magnesium: The magnesium turnings used should be of high purity and activated to ensure efficient reaction with the 3-halopyridine.
Q4: What are common impurities encountered in the synthesis of this compound?
A4: Common impurities can include:
-
Starting Materials: Unreacted 3-halopyridine or the nicotinic acid derivative.
-
Grignard Byproducts: Bipyridyl compounds formed from the coupling of the Grignard reagent.
-
Over-reduction Product: If a hydride source is present, the product ketone can be reduced to the corresponding alcohol, di(pyridin-3-yl)methanol.
-
Solvent Adducts: Residual solvents from the reaction or purification steps.
Q5: What are the recommended methods for purifying this compound?
A5: Purification of pyridine-containing compounds can be challenging due to their basicity.[4] A combination of the following techniques is often effective:
-
Acid-Base Extraction: The basic nature of the pyridine rings allows for extraction into an acidic aqueous solution to separate from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]
-
Column Chromatography: Silica gel chromatography can be effective, but peak tailing may be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.[4]
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in Grignard-Based Synthesis
| Potential Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. The reaction can be initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Poor Quality of Magnesium | Use fresh, high-purity magnesium turnings. Gently crush the turnings under an inert atmosphere to expose a fresh surface. |
| Incorrect Reaction Temperature | Optimize the temperature for both Grignard formation and the subsequent reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. |
| Side Reactions | Add the Grignard reagent slowly to a cooled solution of the electrophile to minimize side reactions and control the exotherm. |
Issue 2: Low Yield in the Oxidation of Di(pyridin-3-yl)methanol
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting alcohol. Consider stronger or alternative oxidizing agents (e.g., MnO₂, PCC, Swern oxidation). |
| Over-oxidation or Degradation | Use milder oxidizing agents if degradation is observed. Control the reaction temperature carefully, as many oxidations are exothermic. |
| Difficult Product Isolation | The product may form a salt with acidic byproducts. Neutralize the reaction mixture before extraction. |
Issue 3: Product Purity Issues (e.g., persistent impurities)
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities in Chromatography | Modify the solvent system for column chromatography. A gradient elution may be necessary. Adding a small percentage of triethylamine to the eluent can improve separation by reducing tailing of the basic product on the silica gel.[4] |
| Ineffective Crystallization | Screen a variety of solvents and solvent mixtures for recrystallization. Sonication or seeding with a pure crystal can sometimes induce crystallization. |
| Formation of Stable Emulsions during Workup | Add a saturated brine solution to help break up emulsions during aqueous extractions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a representative method and may require optimization.
Materials:
-
Magnesium turnings
-
3-Bromopyridine
-
Ethyl nicotinate
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion of the 3-bromopyridine solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction initiates (visible by bubbling and a cloudy appearance), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of ethyl nicotinate (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by recrystallization.
-
Protocol 2: Oxidation of Di(pyridin-3-yl)methanol
This protocol assumes the availability of di(pyridin-3-yl)methanol.
Materials:
-
Di(pyridin-3-yl)methanol
-
Manganese dioxide (activated)
-
Dichloromethane or Chloroform
-
Celite
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve di(pyridin-3-yl)methanol (1.0 equivalent) in dichloromethane or chloroform.
-
Add activated manganese dioxide (5-10 equivalents by weight).
-
-
Oxidation:
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with additional dichloromethane or chloroform.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as described in Protocol 1.
-
Visualizations
Caption: Workflow for the Grignard-based synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Common side reactions in the synthesis of Di(pyridin-3-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Di(pyridin-3-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed methods for the synthesis of this compound are:
-
Grignard Reaction: This involves the reaction of a 3-pyridyl Grignard reagent (e.g., 3-pyridylmagnesium bromide) with a suitable acylating agent like ethyl nicotinate or 3-cyanopyridine.
-
Oxidation of Di(pyridin-3-yl)methanol: The corresponding secondary alcohol, di(pyridin-3-yl)methanol, can be oxidized to the ketone. However, this route is often part of a two-step process where the alcohol is first synthesized, for example, via a Grignard reaction with a nicotinic aldehyde.
Q2: What is the primary side reaction of concern during the Grignard synthesis of this compound?
A2: The principal side reaction is the nucleophilic addition of a second equivalent of the Grignard reagent to the newly formed ketone product. This "over-addition" results in the formation of the tertiary alcohol, tri(pyridin-3-yl)methanol.
Q3: How can I minimize the formation of the tri(pyridin-3-yl)methanol byproduct?
A3: To minimize the formation of the tertiary alcohol byproduct, consider the following strategies:
-
Stoichiometry Control: Use a precise 1:1 stoichiometry of the Grignard reagent to the acylating agent.
-
Reverse Addition: Slowly add the Grignard reagent to a solution of the acylating agent at low temperature. This maintains a low concentration of the Grignard reagent, favoring the initial ketone formation over the subsequent over-addition.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent.
Q4: I am observing a poor yield of the Grignard reagent itself. What could be the issue?
A4: The formation of Grignard reagents is highly sensitive to reaction conditions. Common issues include:
-
Presence of Moisture: Grignard reagents are extremely reactive towards protic solvents like water and alcohols. Ensure all glassware is oven-dried and all solvents are anhydrous.
-
Inactive Magnesium: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by crushing it, using a crystal of iodine, or a small amount of 1,2-dibromoethane.
-
Impurities in the Halopyridine: Ensure the 3-halopyridine starting material is pure and dry.
Q5: What are some effective methods for purifying this compound?
A5: Purification can be challenging due to the similar polarities of the product and some byproducts. Common techniques include:
-
Column Chromatography: This is a versatile method for separating the ketone from the tertiary alcohol byproduct and other impurities. The basicity of the pyridine rings can cause tailing on silica gel; this may be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[1]
-
Acid-Base Extraction: As a basic compound, this compound can be protonated with a dilute acid and extracted into an aqueous layer to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound and Significant Formation of Tri(pyridin-3-yl)methanol
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incorrect Stoichiometry | Carefully measure the reactants to ensure a 1:1 molar ratio of the Grignard reagent to the acylating agent (e.g., ethyl nicotinate). |
| High Local Concentration of Grignard Reagent | Employ "reverse addition": slowly add the Grignard reagent to a cooled solution of the acylating agent. This keeps the concentration of the highly reactive Grignard reagent low at any given time. |
| High Reaction Temperature | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the addition of the Grignard reagent to decrease its reactivity and favor the formation of the ketone over the tertiary alcohol. |
| Prolonged Reaction Time at Higher Temperatures | Once the addition of the Grignard reagent is complete, monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction to the tertiary alcohol. |
Problem 2: Reaction Fails to Initiate or Proceeds with Very Low Conversion
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inactive Magnesium Surface | Activate the magnesium turnings before use. This can be done by grinding them in a dry mortar and pestle, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium. |
| Presence of Water or Protic Impurities | Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents. Ensure starting materials are dry. |
| Poor Quality of 3-Halopyridine | Purify the 3-halopyridine (e.g., by distillation) before use to remove any impurities that may be inhibiting the reaction. |
| Low Reaction Temperature for Initiation | While the main reaction should be kept cold, the initiation of the Grignard reagent formation may require gentle warming. If the reaction does not start, briefly warm the flask with a heat gun. |
Problem 3: Complex Mixture of Byproducts Observed by TLC/NMR
| Potential Cause | Troubleshooting/Optimization Strategy |
| Side reactions of the starting materials | If using 3-cyanopyridine, hydrolysis to nicotinamide or nicotinic acid can occur if water is present.[2] Ensure strictly anhydrous conditions. |
| Decomposition of Grignard Reagent | If the reaction is allowed to warm for extended periods, the Grignard reagent can decompose, leading to various side products. Maintain the recommended low temperature. |
| Wurtz-type Coupling | The Grignard reagent can couple with unreacted 3-halopyridine. This is more likely if the formation of the Grignard reagent is slow and there is a high concentration of the halide. Ensure efficient stirring and appropriate temperature control during Grignard formation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline. Specific quantities and conditions should be optimized based on your laboratory setup and scale.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Ethyl nicotinate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 3-bromopyridine in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining 3-bromopyridine solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour.
-
Reaction with Ethyl Nicotinate: Cool the freshly prepared Grignard reagent in a dry ice/acetone bath to -78 °C. In a separate flame-dried flask, prepare a solution of ethyl nicotinate in anhydrous diethyl ether. Slowly add the ethyl nicotinate solution to the cold Grignard reagent via a dropping funnel over a period of 1-2 hours, maintaining the temperature below -70 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent tailing) to separate this compound from the tri(pyridin-3-yl)methanol byproduct and other impurities.
Visualizations
Caption: Main reaction pathway to this compound and the over-addition side reaction.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Troubleshooting low yield in Di(pyridin-3-yl)methanone metal complexation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the metal complexation of Di(pyridin-3-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for low yield in the metal complexation of this compound?
Low yields can stem from several factors throughout the experimental process. These can be broadly categorized into issues with reactants, reaction conditions, and product isolation. Common problems include impure starting materials (both the ligand and the metal salt), suboptimal reaction stoichiometry, inappropriate solvent choice, incorrect reaction temperature or time, and loss of product during workup and purification.[1][2] Side reactions, such as hydrolysis of the ligand or formation of undesired coordination polymers, can also significantly reduce the yield of the target complex.[3]
Q2: How does the purity of this compound affect the complexation reaction?
The purity of this compound is critical for achieving high yields and obtaining a pure product. Impurities from the ligand synthesis can interfere with the complexation reaction in several ways. They might coordinate to the metal center more strongly than the desired ligand, leading to the formation of unwanted byproducts. Some impurities could also act as catalysts for decomposition pathways of the desired complex. Therefore, it is crucial to use highly purified this compound for complexation reactions.
Q3: What is the role of the solvent in the metal complexation of this compound?
The choice of solvent is crucial as it influences the solubility of both the ligand and the metal salt, which in turn affects the reaction rate and yield. The solvent can also coordinate to the metal ion, competing with the this compound ligand. Protic solvents, for instance, can participate in hydrogen bonding and may even lead to hydrolysis of the reactants or products under certain conditions. It is generally recommended to use dry, deoxygenated solvents to prevent unwanted side reactions.[4]
Q4: Can the counter-ion of the metal salt impact the reaction outcome?
Yes, the counter-ion of the metal salt can significantly influence the reaction. Weakly coordinating anions (e.g., ClO₄⁻, PF₆⁻, BF₄⁻) are often preferred as they are less likely to compete with the this compound for coordination sites on the metal center. In contrast, strongly coordinating anions (e.g., Cl⁻, Br⁻, OAc⁻) might lead to the formation of mixed-ligand complexes or even prevent the desired complex from forming altogether.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Impure this compound ligand. | Purify the ligand by recrystallization or column chromatography. Confirm purity using techniques like NMR, HPLC, or melting point determination. |
| Inactive or impure metal salt. | Use a fresh, high-purity metal salt. Consider the hydration state of the salt when calculating stoichiometry. | |
| Inappropriate solvent. | Test a range of solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol, acetonitrile, DMF, DMSO). Ensure the solvent is dry and deoxygenated.[4] | |
| Incorrect stoichiometry. | Optimize the metal-to-ligand ratio. A slight excess of the ligand is sometimes used to drive the reaction to completion. | |
| Suboptimal reaction temperature. | Vary the reaction temperature. Some complexations occur at room temperature, while others may require heating to overcome activation energy barriers. | |
| Formation of an Insoluble Precipitate | Formation of a coordination polymer. | Adjust the reaction conditions to favor the formation of a discrete mononuclear complex. This can sometimes be achieved by changing the solvent or the metal-to-ligand ratio. |
| Low solubility of the desired complex. | Choose a solvent in which the expected product has better solubility. | |
| Product Decomposes During Isolation | Instability of the complex. | Handle the complex under an inert atmosphere if it is air- or moisture-sensitive. Avoid excessive heat during solvent removal. |
| Inappropriate purification method. | If using column chromatography, ensure the stationary phase (e.g., silica gel, alumina) does not cause decomposition of the complex. Recrystallization from a suitable solvent is often a milder purification method. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Confirm the purity by measuring the melting point and obtaining an NMR spectrum.
Protocol 2: General Procedure for Metal Complexation
-
Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified this compound in a suitable dry, deoxygenated solvent.
-
Addition of Metal Salt: In a separate vessel, dissolve the metal salt in the same solvent. Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Reaction: Stir the reaction mixture at the desired temperature for a specified period. The progress of the reaction can be monitored by techniques like TLC or NMR spectroscopy.
-
Isolation of the Product:
-
If the product precipitates: Collect the solid by filtration, wash with a small amount of the solvent, and then with a non-polar solvent (e.g., diethyl ether or hexane) to remove any soluble impurities. Dry the product under vacuum.
-
If the product is soluble: Reduce the volume of the solvent under reduced pressure. Induce precipitation by adding a non-polar solvent. Collect the resulting solid by filtration, wash, and dry as described above.
-
-
Purification: If necessary, purify the crude complex by recrystallization from a suitable solvent or solvent mixture.
-
Characterization: Characterize the final product using appropriate analytical techniques such as FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis. For crystalline products, single-crystal X-ray diffraction can provide definitive structural information.
Visualizations
Caption: Troubleshooting workflow for low yield in metal complexation.
Caption: General scheme for this compound metal complexation.
References
- 1. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jscimedcentral.com [jscimedcentral.com]
Stability issues and degradation pathways of Di(pyridin-3-yl)methanone
Welcome to the Technical Support Center for Di(pyridin-3-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and potential degradation pathways of this compound. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, a diaryl ketone with two pyridine rings, the primary stability concerns for this compound are susceptibility to:
-
Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
-
Photodegradation: The presence of pyridine rings and the carbonyl group, which can act as a chromophore, makes the molecule potentially sensitive to light, especially UV radiation.[1]
-
Oxidation: The pyridine rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.[2]
-
Thermal Degradation: Like many organic molecules, elevated temperatures can lead to decomposition.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, purged with an inert gas like nitrogen or argon, to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, based on the degradation of similar structures like benzophenone and pyridine derivatives, potential degradation products could include:
-
Hydrolysis Products: Nicotinic acid and 3-pyridylmethanol could be formed upon hydrolytic cleavage of the ketone.
-
Photodegradation Products: Photoreduction could lead to the formation of a secondary alcohol, di(pyridin-3-yl)methanol. Complex rearrangements and radical-mediated products are also possible.
-
Oxidation Products: Oxidation of the pyridine nitrogen atoms could yield this compound N-oxide or di-N-oxide. Ring-opened products are also a possibility under strong oxidative stress.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC analysis of a stored sample. | Chemical degradation of this compound. | 1. Confirm the identity of the new peaks using LC-MS or NMR. 2. Review storage conditions. Ensure the compound is protected from light, moisture, and excessive heat. 3. Perform a forced degradation study to intentionally generate degradation products and confirm if the new peaks match any of the stress-induced degradants. |
| Discoloration (e.g., yellowing) of the solid compound. | Photodegradation or oxidation. | 1. Store the compound in an amber vial or a container protected from light. 2. Store under an inert atmosphere to prevent oxidation. 3. Re-test the purity of the material before use. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Prepare solutions of this compound fresh before each experiment. 2. Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature, light exposure) over the duration of the experiment. |
| Low assay values or loss of potency over time. | Instability of the compound leading to a decrease in the concentration of the active molecule. | 1. Re-evaluate the storage and handling procedures. 2. Use a validated stability-indicating analytical method to accurately quantify the amount of intact this compound. |
Quantitative Stability Data (Hypothetical Data Based on Analogous Compounds)
The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions, based on the behavior of structurally related compounds like benzophenone and pyridine derivatives. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Parameter | Value | Reference Compound Behavior |
| Acid Hydrolysis | % Degradation (0.1 M HCl, 60 °C, 24h) | ~ 5-10% | Benzophenone derivatives show moderate stability to acid hydrolysis.[3] |
| Base Hydrolysis | % Degradation (0.1 M NaOH, 60 °C, 24h) | ~ 10-20% | Ketones can be more susceptible to base-catalyzed hydrolysis.[3] |
| Oxidative | % Degradation (3% H₂O₂, RT, 24h) | ~ 15-25% | Pyridine rings are known to be susceptible to oxidation.[2] |
| Photolytic | % Degradation (ICH Q1B light exposure) | ~ 20-30% | Benzophenone is a known photosensitizer and pyridine derivatives can be photolabile.[1][4] |
| Thermal | % Degradation (80 °C, 72h, solid state) | ~ < 5% | Aromatic ketones are generally thermally stable at moderately elevated temperatures.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a thin layer of solid this compound and a solution (in a photostable solvent like water or acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be kept in the dark.
-
Thermal Degradation: Store a sample of solid this compound in an oven at 80°C for 72 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the UV spectrum.
-
Peak Purity and Mass Balance: Assess the peak purity of the main component in all stressed samples to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradation products. Calculate the mass balance to account for the amount of drug degraded and the amount of degradation products formed.[8]
Protocol 2: Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). A mobile phase consisting of a phosphate or acetate buffer (pH 3-7) and an organic solvent (acetonitrile or methanol) is a good starting point.
-
Gradient Elution: Develop a gradient elution program to ensure the separation of the parent compound from all potential degradation products generated during the forced degradation study.
-
Detection: Use a PDA detector to identify the optimal wavelength for the detection of this compound and its degradation products.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20057K [pubs.rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. sgs.com [sgs.com]
Preventing precipitation of Di(pyridin-3-yl)methanone in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing stable stock solutions of Di(pyridin-3-yl)methanone and avoiding precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for preparing a stock solution of this compound?
A2: Based on the solubility of similar compounds, the following solvents are recommended for initial testing:
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are strong polar aprotic solvents likely to dissolve this compound at high concentrations.
-
Secondary Recommendations: Polar protic solvents such as ethanol and methanol may also be effective, although likely at lower concentrations than DMSO or DMF.
-
Aqueous Solutions: Solubility in water is expected to be low.[1][2] For applications requiring an aqueous environment, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer is the recommended approach.
Q3: What is the expected pKa of this compound and how does pH affect its solubility?
A3: The predicted pKa for the protonated pyridinium nitrogen of a similar compound, 3-phenylpyridine, is approximately 4.73.[3] This suggests that this compound is a weak base. In acidic solutions (pH < pKa), the pyridine nitrogens will be protonated, forming a salt that is likely more water-soluble than the free base. Conversely, in neutral to basic solutions (pH > pKa), the compound will be in its less soluble neutral form. Therefore, for aqueous applications, adjusting the pH to be acidic may enhance solubility.
Q4: How should I store a stock solution of this compound to ensure its stability?
A4: To maximize stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.[4] For light-sensitive compounds, amber vials or vials wrapped in aluminum foil are recommended.[5] It is also good practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent.
-
Initial Steps:
-
Increase Sonication Time: Sonicate the solution for a longer period to aid dissolution.
-
Gentle Warming: Gently warm the solution in a water bath. Be cautious, as excessive heat can cause degradation.
-
Increase Solvent Volume: Add more solvent in small increments until the compound dissolves. This will lower the final concentration of your stock solution.
-
-
Advanced Troubleshooting:
-
Solvent Combination: If a single solvent is ineffective, a solvent mixture can be tested. For example, a small amount of DMSO can be added to a solution in ethanol to increase its solvating power.
-
pH Adjustment: For aqueous or alcoholic solutions, a dropwise addition of a dilute acid (e.g., 1N HCl) can increase the solubility of this basic compound.
-
Issue 2: The compound precipitates out of solution after a short time.
-
Possible Causes:
-
Supersaturated Solution: The initial concentration may be too high for the chosen solvent, leading to a supersaturated and unstable solution.
-
Temperature Change: The compound may have dissolved with warming but precipitates upon cooling to room temperature.
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration and causing precipitation.
-
-
Solutions:
-
Determine the Saturation Point: Systematically test lower concentrations to find the highest stable concentration at room temperature.
-
Co-solvents: For aqueous dilutions, keeping a small percentage of the initial organic solvent (e.g., 1-5% DMSO) in the final working solution can help maintain solubility.
-
Proper Storage: Ensure vials are tightly sealed and stored at a consistent temperature.
-
Issue 3: The stock solution changes color or shows signs of degradation.
-
Potential Reasons:
-
Light Sensitivity: The compound may be degrading upon exposure to light.
-
Oxidation: The compound may be sensitive to air.
-
Instability in a Particular Solvent: The compound may not be stable in the chosen solvent over time.
-
-
Preventative Measures:
-
Protect from Light: Store solutions in amber vials or wrapped in foil.
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert gas like argon or nitrogen can prevent oxidation.
-
Stability Study: If degradation is suspected, a small-scale stability study can be performed by storing aliquots of the solution under different conditions (e.g., room temperature, 4°C, -20°C) and analyzing them over time by a suitable method like HPLC.
-
Data Presentation
Table 1: Estimated Solubility of this compound and Structurally Similar Compounds
| Compound | Solvent | Estimated Solubility | Reference |
| This compound | DMSO, DMF | High | Inferred |
| Ethanol, Methanol | Moderate | Inferred | |
| Water | Low | Inferred | |
| Hexane, Toluene | Very Low | Inferred | |
| Di(pyridin-2-yl)methanone | Water | Low solubility | [2][6] |
| Phenyl(pyridin-2-yl)methanone | Water | Insoluble | |
| 3-Acetylpyridine | Water, Alcohols | Soluble | [7] |
| Bipyridines | Organic Solvents | Soluble | [1] |
| Water | Slightly Soluble | [1] |
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound
-
Preparation: Weigh out approximately 1 mg of this compound into several small, clear vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., DMSO, ethanol, water) in 100 µL increments.
-
Dissolution: After each addition, vortex and sonicate the vial for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution.
-
Calculation: Record the volume of solvent required to fully dissolve the compound. The approximate solubility can be calculated in mg/mL.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution (Molecular Weight: 184.19 g/mol ). For 1 mL of a 10 mM solution, 1.8419 mg is required.
-
Weighing: Accurately weigh the calculated amount of the compound into a sterile vial.
-
Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex the vial until the solid is fully dissolved. Gentle warming or sonication can be used to assist dissolution.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Key factors that can affect the stability of stock solutions.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. labsolu.ca [labsolu.ca]
- 3. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. DI-2-PYRIDYL KETONE | 19437-26-4 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Scaling up the synthesis of Di(pyridin-3-yl)methanone for pilot plant production
Technical Support Center: Pilot Plant Synthesis of Di(pyridin-3-yl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for pilot plant production?
A1: For pilot-scale production, two primary routes are generally considered, leveraging readily available starting materials:
-
Grignard Reaction Route: This is a widely used method for forming carbon-carbon bonds.[1] It typically involves the reaction of a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide or chloride) with a nicotinic acid derivative, such as methyl nicotinate or N,N-dimethylnicotinamide.
-
Friedel-Crafts Acylation (modified): While classic Friedel-Crafts reactions can be challenging with pyridine rings, variations using activated nicotinic acid derivatives (like nicotinoyl chloride) in the presence of a suitable catalyst can be employed. However, controlling selectivity and preventing catalyst poisoning are significant hurdles.
The Grignard route is often preferred for its reliability, though it presents its own set of scale-up challenges, particularly regarding safety.[1][2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound, particularly via the Grignard route?
A2: Scaling up any chemical synthesis requires a thorough safety review, and the Grignard synthesis of this compound is no exception. Key hazards include:
-
Highly Exothermic Reaction: Grignard reagent formation and its subsequent reaction with the electrophile are highly exothermic.[1][2] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more difficult and increasing the risk of a thermal runaway.[3][4]
-
Flammable Solvents: The use of anhydrous solvents like tetrahydrofuran (THF) or diethyl ether is necessary, which are highly flammable and can form explosive peroxides.
-
Reactive Magnesium: Magnesium metal, especially as fine turnings or powder, is flammable and can react vigorously with water or protic solvents.
-
Quenching Hazards: The quenching of a large volume of active Grignard reagent can be extremely hazardous if not performed under controlled conditions.
Q3: How can I improve the purification of this compound at a pilot plant scale?
A3: The basic nature of the pyridine rings in this compound can complicate purification.[5] A multi-step approach is often most effective:
-
Acid-Base Extraction: This is a highly effective technique for separating the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to extract the protonated product into the aqueous layer. The product is then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]
-
Crystallization: Once a reasonably pure product is obtained, crystallization from a suitable solvent system is an excellent method for achieving high purity on a large scale.[5]
-
Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification.
-
Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail. To mitigate tailing on silica gel due to the basicity of the product, a small amount of a base like triethylamine can be added to the eluent.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or Inconsistent Yield
Q: My Grignard reaction is resulting in a low yield of this compound. What are the common causes and how can I troubleshoot this?
A: Low yields in Grignard reactions are a common issue during scale-up. The problem can often be traced back to a few key areas.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the Grignard synthesis.
-
Possible Causes & Solutions:
-
Poor Reagent/Solvent Quality: Grignard reagents are extremely sensitive to moisture and oxygen.[6] Ensure all glassware is rigorously dried, solvents are anhydrous, and starting materials (3-halopyridine and nicotinic acid derivative) are pure and dry.
-
Failed Initiation: The reaction between magnesium and the 3-halopyridine may not start. This can be due to a passivating oxide layer on the magnesium. Try adding a small crystal of iodine or using a heat gun to gently warm a spot on the reactor.
-
Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with another molecule of the 3-halopyridine.[6] This can be minimized by slow, controlled addition of the halide to the magnesium suspension to keep its concentration low.
-
Inefficient Mixing: In a large reactor, poor agitation can lead to localized overheating and side reactions.[1] Ensure the stirring is vigorous enough to keep the magnesium turnings suspended.
-
Issue 2: Exothermic Reaction is Difficult to Control
Q: During pilot-scale synthesis, I'm experiencing a significant exotherm that is difficult to control. What are my options for managing this safely?
A: Uncontrolled exotherms are a major safety risk, potentially leading to a runaway reaction.[1][3] Managing the reaction's heat output is critical.
Decision Workflow for Managing Exotherms
Caption: A decision-making guide for managing exothermic reactions during scale-up.
-
Possible Causes & Solutions:
-
High Concentration: Running the reaction at a high concentration will generate heat more rapidly in a smaller volume. Diluting the reaction mixture can help dissipate heat more effectively.[5]
-
Rapid Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction. Add the electrophile (e.g., methyl nicotinate) slowly and in a controlled manner to the Grignard reagent.[5] Using a dosing pump is highly recommended for pilot-scale operations.
-
Inadequate Cooling: Ensure the reactor's cooling jacket is functioning optimally. For highly exothermic steps, consider using a lower temperature coolant.
-
Consider Continuous Flow Chemistry: For processes with significant safety hazards, transitioning from batch to continuous flow processing can offer superior temperature control and safety.[1][5][6] The small reaction volume at any given time in a flow reactor inherently minimizes the risk of a runaway reaction.
-
Quantitative Data & Experimental Protocols
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Grignard Reaction Parameters
| Parameter | Lab-Scale (Typical) | Pilot-Plant Scale (Target) | Key Consideration for Scale-Up |
| 3-Bromopyridine | 20 g | 5 kg | Purity and dryness are critical. |
| Magnesium Turnings | 3.1 g (1.05 eq) | 0.78 kg (1.05 eq) | Use of high-purity, activated Mg. |
| Solvent (THF) | 200 mL | 50 L | Must be rigorously anhydrous. |
| Methyl Nicotinate | 17.5 g (1.0 eq) | 4.38 kg (1.0 eq) | Add slowly to control exotherm. |
| Reaction Temperature | 0-10 °C (addition) | 5-15 °C (addition) | Efficient heat removal is paramount.[4] |
| Addition Time | 30 minutes | 4-6 hours | Slower addition rate controls heat generation. |
| Typical Yield | 65-75% | 60-70% | Yields often slightly decrease on scale-up. |
Experimental Protocol: Pilot-Scale Grignard Synthesis of this compound
Warning: This protocol is intended for qualified professionals in a pilot plant setting with appropriate safety measures in place. A thorough hazard analysis must be conducted before implementation.
Equipment:
-
100 L glass-lined reactor with a cooling jacket, mechanical stirrer, condenser, nitrogen inlet, and temperature probe.
-
50 L dropping funnel or a calibrated dosing pump.
Reagents:
-
Magnesium turnings (0.78 kg)
-
Anhydrous Tetrahydrofuran (THF) (50 L)
-
3-Bromopyridine (5.0 kg)
-
Methyl nicotinate (4.38 kg)
-
Aqueous Ammonium Chloride (20% w/v)
-
Toluene (for extraction)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (0.78 kg) and anhydrous THF (10 L) under a nitrogen atmosphere.
-
In a separate vessel, dissolve 3-bromopyridine (5.0 kg) in anhydrous THF (15 L).
-
Add approximately 100 mL of the 3-bromopyridine solution to the magnesium suspension to initiate the reaction. Initiation may be confirmed by a gentle exotherm and bubbling. If initiation does not occur, consult troubleshooting guides.
-
Once initiated, slowly add the remaining 3-bromopyridine solution over 4-6 hours, maintaining the internal temperature between 25-30 °C using the cooling jacket.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 30 °C to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyl Nicotinate:
-
Cool the reactor contents to 5 °C.
-
Dissolve methyl nicotinate (4.38 kg) in anhydrous THF (10 L).
-
Slowly add the methyl nicotinate solution to the Grignard reagent over 3-4 hours, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Quenching:
-
Cool the reactor to 0-5 °C.
-
Slowly and carefully add 20% aqueous ammonium chloride solution to quench the reaction. This step is highly exothermic; add at a rate that keeps the internal temperature below 20 °C.
-
Once the quench is complete, stop stirring and allow the layers to separate.
-
-
Extraction and Isolation:
-
Separate the lower aqueous layer.
-
Extract the aqueous layer with toluene (2 x 10 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield crude this compound.
-
-
Purification:
-
Proceed with acid-base extraction followed by crystallization from a suitable solvent (e.g., ethanol/water or toluene/heptane) to obtain the final, purified product.
-
Purification Strategy Diagram
Caption: A logical workflow for the purification of this compound.
References
Managing moisture sensitivity during Di(pyridin-3-yl)methanone reactions
Welcome to the technical support center for the synthesis and handling of Di(pyridin-3-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to moisture sensitivity, during their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, with a focus on reactions involving Grignard reagents.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Even trace amounts of water in glassware, solvents, or starting materials will quench the Grignard reagent, significantly reducing or preventing product formation. | - Glassware: Ensure all glassware is rigorously dried. Oven-drying at a high temperature for several hours or flame-drying under a stream of inert gas (Nitrogen or Argon) immediately before use is essential.[1] - Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried over a suitable drying agent (e.g., sodium/benzophenone for THF) and freshly distilled before use. - Starting Materials: Ensure starting materials, such as 3-bromopyridine and the electrophile, are free from moisture. |
| Poor Grignard Reagent Formation: The reaction between magnesium metal and the aryl halide may not have initiated or gone to completion. | - Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. - Initiation: A small amount of the halide solution can be added initially and the mixture gently warmed to initiate the reaction. An exothermic reaction and the appearance of a cloudy solution are indicators of Grignard formation. | |
| Side Reactions: The Grignard reagent may be participating in unwanted side reactions. | - Temperature Control: Maintain the recommended reaction temperature. Grignard reactions are often exothermic and may require cooling to prevent side reactions. - Addition Rate: Add the electrophile solution to the Grignard reagent slowly and at a controlled rate to maintain the desired reaction temperature and minimize side product formation. | |
| Presence of Nicotinamide or Nicotinic Acid Impurities | Hydrolysis of Nitrile Starting Material: If using a nitrile like 3-cyanopyridine as the electrophile, any water present can lead to its hydrolysis to nicotinamide and subsequently to nicotinic acid. | - Strict Anhydrous Conditions: As with preventing Grignard quenching, maintaining strictly anhydrous conditions is crucial to prevent hydrolysis of the nitrile. |
| Difficult Product Purification | Formation of Magnesium Salts: The work-up procedure may not be effectively removing all magnesium salts. | - Aqueous Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide intermediate and help to dissolve the magnesium salts. - Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. - Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. |
| Co-eluting Impurities during Chromatography: The product may be difficult to separate from starting materials or byproducts. | - Solvent System Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. - Acid/Base Extraction: Since this compound is basic due to the pyridine nitrogens, an acid wash (e.g., dilute HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound using a Grignard reaction?
A1: Grignard reagents, such as 3-pyridylmagnesium bromide, are potent nucleophiles and strong bases. They react readily with protic compounds, including water.[1] This reaction, an acid-base reaction, is much faster than the desired carbon-carbon bond formation with the electrophile. The Grignard reagent is consumed in this side reaction, leading to a significant decrease in the yield of this compound.
Q2: How can I be certain that my glassware is sufficiently dry?
A2: The most reliable methods are oven-drying glassware at >120 °C for at least 4 hours (ideally overnight) or flame-drying the assembled apparatus under a flow of inert gas (nitrogen or argon) just before use.[1] After drying, allow the glassware to cool to room temperature under an inert atmosphere to prevent atmospheric moisture from re-adsorbing onto the glass surfaces.
Q3: What are the visual indicators that my Grignard reaction has initiated?
A3: Successful initiation of a Grignard reaction is typically indicated by the appearance of a cloudy or turbid solution, bubbling at the surface of the magnesium, and a noticeable exothermic reaction (the flask will feel warm to the touch).
Q4: I am using 3-cyanopyridine as my electrophile. What are the likely byproducts if my reaction is not completely anhydrous?
A4: The primary byproducts from the reaction of water with 3-cyanopyridine under reaction conditions are nicotinamide (from partial hydrolysis) and nicotinic acid (from complete hydrolysis). These impurities will need to be removed during the purification process.
Q5: What is the best way to purify this compound?
A5: Purification is typically achieved through a combination of an aqueous work-up followed by column chromatography on silica gel. An effective work-up involves quenching the reaction with saturated aqueous ammonium chloride, followed by extraction with an organic solvent. For column chromatography, a gradient of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is often effective. Given the basic nature of the product, adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape and separation.
Experimental Protocols
Method 1: Synthesis of this compound via Grignard Reaction with Ethyl Nicotinate
This protocol details the synthesis of this compound from 3-bromopyridine and ethyl nicotinate.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Bromopyridine
-
Ethyl nicotinate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Preparation of 3-Pyridylmagnesium Bromide (Grignard Reagent)
-
Assemble a three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried.
-
To the flask, add magnesium turnings and a single crystal of iodine.
-
Gently heat the flask with a heat gun under vacuum and then cool to room temperature under the inert atmosphere to activate the magnesium.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Dissolve 3-bromopyridine in anhydrous THF in the dropping funnel.
-
Add a small portion of the 3-bromopyridine solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change (disappearance of the iodine color) and a gentle reflux.
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Ethyl Nicotinate
-
Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve ethyl nicotinate in anhydrous THF in the dropping funnel.
-
Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).
Data Presentation
Characterization data for this compound is provided below for product verification.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the two pyridine rings. The chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine system. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically in the range of 180-200 ppm, in addition to signals for the carbons of the two pyridine rings. |
| FTIR | A strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1650-1700 cm⁻¹. Characteristic bands for the aromatic C-H and C=N stretching of the pyridine rings will also be present. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (184.19 g/mol ). |
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Bipyridyl Ketones in Catalysis: Unraveling the Isomeric Effect of Di(pyridin-3-yl)methanone and its Congeners
For researchers, scientists, and professionals in drug development, the choice of ligand is paramount in designing efficient catalytic systems. Bipyridyl ketones, a class of N,N-bidentate ligands, offer a tunable platform for a variety of transition metal-catalyzed reactions. This guide provides a comparative analysis of di(pyridin-3-yl)methanone against its isomers, di(pyridin-2-yl)methanone and di(pyridin-4-yl)methanone, in catalytic applications. While direct comparative studies are limited, this document synthesizes available experimental data and theoretical considerations to inform ligand selection and guide future research.
The isomeric position of the nitrogen atom within the pyridyl rings of bipyridyl ketones significantly influences the electronic and steric properties of the resulting metal complexes, thereby dictating their catalytic efficacy. Di(pyridin-2-yl)methanone, with its nitrogen atoms positioned for strong chelation, has been the most extensively studied of the three isomers. In contrast, the catalytic applications of this compound and di(pyridin-4-yl)methanone are less explored, presenting an opportunity for novel catalyst design.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are cornerstones of modern organic synthesis. The performance of palladium complexes bearing bipyridyl ketone ligands in these transformations is a key indicator of their catalytic potential.
Di(pyridin-2-yl)methanone: The Established Performer
Complexes of di(pyridin-2-yl)methanone with palladium have demonstrated notable catalytic activity in various cross-coupling reactions. For instance, in the Heck reaction, a palladium complex of di(2-pyridyl) ketone has been shown to effectively catalyze the coupling of aryl halides with alkenes.
Table 1: Catalytic Performance of Di(pyridin-2-yl)methanone-Palladium Complex in the Heck Reaction
| Entry | Aryl Halide | Alkene | Product | Yield (%) | Reference |
| 1 | Iodobenzene | Methyl acrylate | Methyl cinnamate | High | [1] |
| 2 | 4-Bromoanisole | Styrene | 4-Methoxy-stilbene | Good | Not specified in search results |
Note: "High" and "Good" are qualitative descriptors used in the absence of precise quantitative data in the provided search results. For detailed quantitative results, consulting the primary literature is recommended.
This compound and Di(pyridin-4-yl)methanone: A Frontier of Catalysis
-
This compound: The meta-position of the nitrogen atoms in this compound leads to a wider "bite angle" upon chelation to a metal center compared to the 2-pyridyl isomer. This can influence the geometry of the catalytic complex and, consequently, its reactivity and selectivity. The lone pairs on the nitrogen atoms are less sterically hindered, which could facilitate coordination to the metal center. However, the resulting metallacycle is larger and potentially less stable, which might affect catalytic turnover.
-
Di(pyridin-4-yl)methanone: In di(pyridin-4-yl)methanone, the para-position of the nitrogen atoms makes chelation to a single metal center highly unlikely. Instead, it is expected to act as a bridging ligand, forming coordination polymers or dimeric structures. This bridging capability makes it a valuable building block for metal-organic frameworks (MOFs) and other supramolecular assemblies, but its application as a chelating ligand in homogeneous catalysis for reactions like the Heck coupling is limited.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of the bipyridyl ketone ligands and a general procedure for a palladium-catalyzed Heck reaction are provided below.
Synthesis of Bipyridyl Ketones
Protocol 1: Synthesis of Di(pyridin-2-yl)methanone This can be achieved through the oxidation of di(pyridin-2-yl)methane. A typical procedure involves the use of an oxidizing agent like potassium permanganate in a suitable solvent.
Protocol 2: Synthesis of this compound The synthesis can be accomplished via a Grignard reaction between 3-cyanopyridine and 3-pyridylmagnesium bromide, followed by acidic workup.
Protocol 3: Synthesis of Di(pyridin-4-yl)methanone Similar to the 3-isomer, di(pyridin-4-yl)methanone can be synthesized using a Grignard reaction involving 4-cyanopyridine and 4-pyridylmagnesium bromide.
Palladium-Catalyzed Heck Reaction
General Protocol: A mixture of the aryl halide (1 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), the bipyridyl ketone ligand (4 mol%), and a base (e.g., Et₃N, 2 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated. The product is then purified by column chromatography.
Visualizing the Catalytic Landscape
To better understand the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Isomeric Structures of Bipyridyl Ketones.
Caption: Proposed Catalytic Cycle for the Heck Reaction.
Caption: Workflow for Comparative Catalytic Study.
Conclusion and Future Outlook
While di(pyridin-2-yl)methanone has proven to be a competent ligand in palladium-catalyzed cross-coupling reactions, the catalytic potential of this compound remains an intriguing and underexplored area. The unique structural and electronic properties arising from the meta-position of the nitrogen atoms suggest that its complexes could exhibit novel reactivity and selectivity. Di(pyridin-4-yl)methanone, with its propensity for forming bridged structures, is better suited for applications in materials science.
This guide serves as a call to action for further experimental investigation into the catalytic applications of this compound. The provided protocols and conceptual framework offer a starting point for researchers to conduct systematic comparative studies, which will undoubtedly enrich our understanding of ligand isomerism in catalysis and may lead to the discovery of new and improved catalytic systems.
References
Performance of Di(pyridin-3-yl)methanone Derivatives in Organic Light-Emitting Diodes (OLEDs): A Comparative Guide
The pursuit of highly efficient and stable materials is a cornerstone of organic light-emitting diode (OLED) research. Among the vast landscape of organic molecules, pyridine-based compounds have emerged as significant players due to their inherent electronic properties.[1] The electron-deficient nature of the pyridine ring makes its derivatives suitable candidates for electron-transporting materials (ETMs) and hosts for phosphorescent emitters.[1] This guide provides a comparative analysis of the performance of specific Di(pyridin-3-yl)methanone derivatives, which have shown promise, particularly as acceptor units in emitters for thermally activated delayed fluorescence (TADF) OLEDs.
Quantitative Performance Data
Recent studies have highlighted the use of this compound as a potent acceptor moiety in constructing TADF emitters.[2] The performance of solution-processed OLEDs incorporating two such derivatives, ACCz-DPyM and POxCz-DPyM, is summarized below. These materials couple a this compound acceptor with a 9,10-dihydro-9,9-dimethylacridine or phenoxazine modified carbazole donor, respectively.[2]
| Derivative Name | Role in OLED | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Luminance (cd m⁻²) | Turn-on Voltage (V) | Emission Color |
| ACCz-DPyM | TADF Emitter | ACCz-DPyM | 6.6 | 9.9 | 6209 (at 8V) | 4.0 | Bluish-Green |
| POxCz-DPyM | TADF Emitter | POxCz-DPyM | 6.5 | 15.9 | 3248 (at 8V) | 3.4 | Bluish-Green |
Data sourced from He et al., Photonics 2023.[2]
Both ACCz-DPyM and POxCz-DPyM demonstrate the potential for creating efficient, solution-processed OLEDs with low turn-on voltages.[2] The devices exhibit minimal efficiency roll-off, a critical factor for practical applications.[2]
Experimental Protocols
The performance data cited above is contingent on specific synthesis and fabrication methodologies. Below are detailed protocols representative of the experiments conducted.
1. Synthesis of this compound TADF Emitters (General Workflow)
The synthesis of donor-acceptor type TADF emitters like ACCz-DPyM and POxCz-DPyM typically involves a coupling reaction between a donor molecule (e.g., a carbazole derivative) and the acceptor, this compound.
Caption: General workflow for the synthesis of TADF emitters.
2. OLED Device Fabrication and Characterization
The fabrication of OLEDs is a multi-step process involving the sequential deposition of several organic and inorganic layers onto a substrate.
Device Structure: A typical device architecture is as follows: Indium Tin Oxide (ITO) / Hole Injection Layer (HIL) / Hole Transporting Layer (HTL) / Emissive Layer (EML) / Electron Transporting Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).[3][4]
Fabrication Protocol (Solution Processing):
-
Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A layer of a suitable HIL material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and subsequently annealed.[3]
-
Hole Transporting Layer (HTL) Deposition: The HTL material is dissolved in a solvent like tetrahydrofuran (THF) and spin-coated on top of the HIL, followed by an annealing step.[3]
-
Emissive Layer (EML) Deposition: The this compound derivative (as the emitter) is dissolved in a suitable solvent and spin-coated to form the EML.
-
ETL, EIL, and Cathode Deposition: The subsequent layers, including the ETL, EIL (e.g., LiF or Liq), and the metal cathode (e.g., Aluminum), are typically deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[4]
-
Encapsulation: The completed device is encapsulated to protect the organic layers from oxygen and moisture.
Characterization Protocol:
-
Current Density-Voltage-Luminance (J-V-L): The electrical and optical characteristics are measured using a source meter and a luminance meter.
-
Electroluminescence (EL) Spectra: The emission spectra and CIE color coordinates are recorded using a spectroradiometer.
-
Efficiency Calculation: Current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the J-V-L data and the EL spectrum.[1]
-
Lifetime Measurement: The operational stability (e.g., LT₅₀, the time for luminance to decay to 50% of its initial value) is measured by driving the device at a constant current.[1]
References
Synthesis of Di(pyridin-3-yl)methanone: A Review of Available Protocols and a Call for Further Research
A comprehensive review of scientific literature reveals a notable absence of detailed, reproducible, and robust synthesis protocols for Di(pyridin-3-yl)methanone, a potentially valuable compound for researchers, scientists, and drug development professionals. This lack of established methodologies hinders the reliable production and systematic investigation of this molecule. This guide aims to summarize the current landscape, highlight the challenges, and underscore the need for the development and publication of standardized synthetic routes.
While the synthesis of various pyridine-containing compounds and other diaryl ketones is well-documented, specific and comparative experimental data for the preparation of this compound remains elusive. This guide, therefore, cannot provide a direct comparison of different synthesis protocols due to the scarcity of published methods.
Instead, we will outline general synthetic strategies that could theoretically be adapted for the synthesis of this compound, based on established methods for analogous compounds. This information is intended to serve as a foundational resource for researchers aiming to develop a reliable synthesis for this target molecule.
Potential Synthetic Approaches
The synthesis of diaryl ketones, including those with heteroaromatic rings like pyridine, typically involves a few key strategies. The successful application of these methods to this compound would require experimental optimization and validation.
1. Friedel-Crafts Acylation and Related Reactions:
A common method for the formation of aryl ketones is the Friedel-Crafts acylation. In the context of this compound, this could involve the reaction of a 3-pyridyl acylating agent with pyridine or a 3-substituted pyridine derivative.
-
Hypothetical Protocol:
-
Preparation of the Acylating Agent: Nicotinoyl chloride (pyridin-3-carbonyl chloride) can be prepared from nicotinic acid.
-
Friedel-Crafts Reaction: Reaction of nicotinoyl chloride with a suitable pyridine substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Challenges: The pyridine ring is electron-deficient and can be deactivated towards electrophilic substitution. The nitrogen atom can also coordinate with the Lewis acid catalyst, further deactivating the ring and potentially leading to poor yields or undesired side reactions.
2. Grignard and Organolithium Reagent-based Syntheses:
Reactions involving organometallic reagents are a powerful tool for C-C bond formation.
-
Hypothetical Protocol:
-
Formation of the Organometallic Reagent: Preparation of 3-pyridylmagnesium bromide or 3-pyridyllithium from 3-bromopyridine.
-
Reaction with an Electrophile: Reaction of the organometallic reagent with a suitable nicotinic acid derivative, such as an ester (e.g., ethyl nicotinate) or an amide (e.g., N,N-dimethylnicotinamide).
-
Challenges: The preparation and handling of pyridyl Grignard and organolithium reagents can be challenging due to their reactivity and potential for side reactions.
3. Palladium-Catalyzed Cross-Coupling Reactions:
Modern cross-coupling reactions offer a versatile approach to the synthesis of biaryl and diaryl ketone structures.
-
Hypothetical Protocol:
-
Carbonylative Coupling: A palladium-catalyzed carbonylation reaction involving 3-halopyridine and a 3-pyridyl organometallic reagent in the presence of carbon monoxide.
-
Suzuki or Stille Coupling: Coupling of a 3-pyridylboronic acid (or ester) or a 3-pyridylstannane with a 3-halopyridine derivative that already contains a carbonyl group precursor.
-
Challenges: Optimization of catalyst systems, ligands, and reaction conditions is crucial for achieving good yields and selectivity.
Data Presentation and Visualization
Due to the lack of concrete experimental data from the literature, a quantitative comparison table cannot be generated at this time. Similarly, a detailed experimental workflow diagram would be speculative. However, a generalized workflow for a potential synthesis can be conceptualized.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion and Future Directions
The synthesis of this compound is an area that requires significant research and development. The lack of established, well-documented protocols presents a challenge for its widespread use in research and drug discovery. There is a clear need for the scientific community to develop and publish robust and reproducible synthetic methods for this compound.
Future work should focus on:
-
Systematic Screening: A systematic investigation of the potential synthetic routes outlined above to identify the most efficient and scalable method.
-
Optimization of Reaction Conditions: Detailed optimization of parameters such as solvent, temperature, catalyst, and reaction time to maximize yield and purity.
-
Reproducibility and Robustness Studies: Thorough validation of the developed protocol to ensure its reliability and transferability between different laboratories.
-
Publication of Detailed Protocols: Comprehensive reporting of experimental procedures, including characterization data, to enable the broader scientific community to benefit from these findings.
By addressing these gaps, the synthesis of this compound can be moved from a theoretical exercise to a practical and reliable process, unlocking its potential for various scientific applications.
Benchmarking the Catalytic Activity of Di(pyridin-3-yl)methanone Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, impacting fields from materials science to pharmaceutical development. Pyridine-based ligands have emerged as a versatile class of compounds capable of forming highly active metal complexes for a variety of catalytic transformations. Among these, Di(pyridin-3-yl)methanone, also known as 3,3'-dipyridyl ketone, presents an intriguing scaffold. Its two pyridine rings, linked by a carbonyl group, offer potential for chelation to a metal center, influencing the electronic and steric environment of the catalytic site.
This guide provides a comparative analysis of the catalytic activity of this compound complexes, benchmarking their performance against established alternative catalysts in key cross-coupling and oligomerization reactions. While direct and extensive quantitative data for this compound complexes in some common catalytic reactions is limited in publicly available literature, this guide synthesizes the available information and draws comparisons with closely related pyridine-based systems and other prominent ligand classes to provide a valuable reference for catalyst selection and development.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for the formation of carbon-carbon bonds. The choice of ligand is critical to the success of these transformations, dictating catalyst stability, activity, and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. While specific data for this compound complexes in this reaction is scarce, we can evaluate its potential by comparing it with other pyridine-based ligands and more conventional phosphine and N-heterocyclic carbene (NHC) ligands. The performance of various palladium catalysts in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids is summarized below.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pyridine-Based Ligands | |||||||
| Pd(OAc)₂ / 4-Substituted Pyridine | Varies | K₂CO₃ | DMF/H₂O | 80 | 2 | >90 | [1] |
| Pd₂(dba)₃ / Pyridylboronate | KF | Dioxane | 110 | Varies | 74-82 | [2] | |
| Phosphine Ligands | |||||||
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | ||
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | ||
| N-Heterocyclic Carbene (NHC) Ligands | |||||||
| PEPPSI-IPr | K₂CO₃ | Dioxane | 80 | 2 | 95-99 | ||
| Abnormal NHC-Pd Complex | Varies | Varies | Varies | Varies | High | [3] |
Generally, electron-donating substituents on the pyridine ring can enhance the catalytic activity of the corresponding palladium complexes. The nitrogen atoms in the pyridine rings of this compound can act as donors, potentially forming stable and active catalysts.
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes. Pyridine-based ligands have been successfully employed in this reaction. A comparison of different catalyst systems is presented below.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pyridine-Based Ligands | |||||||
| Pd(OAc)₂ / Pyridyl-imine | Et₃N | DMF | 80 | <2.5 | High | [4] | |
| PdCl₂ / Pyridine | Na₂CO₃ | H₂O | 100 | 1 | High | [2] | |
| Phosphine-Free | |||||||
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | High | [5] | |
| N-Heterocyclic Carbene (NHC) Ligands | |||||||
| NHC-Palladacycle | Varies | Varies | Varies | Varies | High | [6] |
Performance in Nickel-Catalyzed Ethylene Oligomerization
| Catalyst System | Ligand Type | Co-catalyst | Activity ( g/mol Ni·h) | Selectivity | Ref. |
| Pyridine-Based Ligands | |||||
| Ni(II) Complex | Iminopyridyl | Et₂AlCl | up to 13.86 × 10⁶ | Highly branched oligomers | [7][8] |
| Ni(II) Complex | N-((Pyridin-2-yl)methylene)quinolin-8-amine | Et₂AlCl | up to 4.9 × 10⁷ | Oligomers | [9] |
| Ni(II) Complex | Pyridine-imine | MAO | up to 1.56 × 10⁶ | Oligomers (Schulz-Flory distribution) | [10] |
| Alternative Catalysts | |||||
| Ni-Aluminosilicates | - | None | Varies | Linear α-olefins | |
| α-Diiminenickel(II) | α-Diimine | MAO | High | Linear α-olefins | [11] |
The electronic and steric properties of the pyridine-based ligand significantly influence the catalytic activity and the properties of the resulting oligomers. The bidentate nature of this compound could lead to the formation of stable nickel complexes with potential for high catalytic activity.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the evaluation of catalyst performance. Below are representative protocols for the synthesis of a pyridine-based palladium complex and its application in a Suzuki-Miyaura coupling reaction, as well as a general procedure for ethylene oligomerization.
Synthesis of a this compound Palladium Complex (General Procedure)
A general method for the synthesis of palladium complexes with pyridine-type ligands involves the reaction of a palladium(II) salt with the ligand in a suitable solvent.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in anhydrous acetonitrile.
-
To this solution, add Palladium(II) chloride (1 equivalent).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate can be collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield the this compound palladium(II) chloride complex.
-
Characterization of the complex should be performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound Palladium Complex (e.g., 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl bromide, arylboronic acid, the palladium complex, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
Ethylene Oligomerization Protocol
This is a general procedure for the nickel-catalyzed oligomerization of ethylene.
Materials:
-
This compound Nickel Complex (e.g., 5 µmol)
-
Co-catalyst (e.g., Methylaluminoxane (MAO) or Diethylaluminum chloride (Et₂AlCl))
-
Toluene (anhydrous and deoxygenated)
-
High-pressure reactor
-
Ethylene gas
Procedure:
-
In a glovebox, charge a high-pressure reactor with the nickel complex and toluene.
-
Add the co-catalyst to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to an ethylene line.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and maintain a constant temperature (e.g., 30 °C) with vigorous stirring.
-
After the desired reaction time, vent the reactor and quench the reaction by adding an appropriate reagent (e.g., acidified methanol).
-
Analyze the product mixture by gas chromatography (GC) to determine the distribution of oligomers.[7][8][10]
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for catalyst design and optimization. The following diagrams, created using Graphviz, illustrate a general catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for catalyst screening.
Conclusion
This compound represents a structurally interesting, yet underexplored, ligand for homogeneous catalysis. Based on the performance of related pyridine-based systems, its metal complexes hold promise for applications in important C-C bond-forming reactions. This guide provides a framework for benchmarking its potential catalytic activity by comparing it with well-established catalyst systems. The provided experimental protocols and workflow diagrams offer a starting point for researchers to synthesize and evaluate these complexes, contributing to the broader understanding and application of pyridine-based catalysts in chemical synthesis. Further research is warranted to generate specific quantitative data for this compound complexes to fully elucidate their catalytic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethylene (co) oligomerization using iminopyridyl Ni(II) and Pd(II) complexes bearing benzocycloalkyl moieties to access hyperbranched ethylene oligomers and ethylene-MA co-oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ethylene (co) oligomerization using iminopyridyl Ni(II) and Pd(II) complexes bearing benzocycloalkyl moieties to access hyperbranched ethylene oligomers and ethylene-MA co-oligomers [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
Efficacy of Pyridine-Based Compounds Against Cancer Cell Lines: A Comparative Guide
Comparative Efficacy of Pyridine Derivatives
The anticancer activity of pyridine derivatives has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following tables summarize the IC50 values for various pyridine derivatives, showcasing their activity spectrum.
Pyridin-3-yl Pyrimidine Derivatives
A series of pyridin-3-yl pyrimidines have been synthesized and evaluated for their ability to inhibit the Bcr-Abl protein, a key target in chronic myeloid leukemia.
| Compound | Target/Assay | Cell Line | IC50 (µM) |
| A2 | Bcr-Abl Kinase | K562 | Not Specified |
| A8 | Bcr-Abl Kinase | K562 | Not Specified |
| A9 | Bcr-Abl Kinase | K562 | Not Specified |
Table 1: Inhibitory activity of selected pyridin-3-yl pyrimidine derivatives. The preliminary results indicated that compounds A2, A8, and A9 exhibited potent Bcr-Abl inhibitory activity, suggesting their potential as anticancer agents.[1][2]
Pyridine-Urea Derivatives
Pyridine-ureas have been investigated for their anti-proliferative activity, particularly against breast cancer cell lines, and their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.
| Compound | Target/Assay | Cell Line | IC50 (µM) |
| 8e | Cell Viability (48h) | MCF-7 | 0.22 |
| 8n | Cell Viability (48h) | MCF-7 | 1.88 |
| 8e | Cell Viability (72h) | MCF-7 | 0.11 |
| 8n | Cell Viability (72h) | MCF-7 | 0.80 |
| Doxorubicin (Ref.) | Cell Viability (48h) | MCF-7 | 1.93 |
| 8b | VEGFR-2 Inhibition | - | 5.0 ± 1.91 |
| 8e | VEGFR-2 Inhibition | - | 3.93 ± 0.73 |
| Sorafenib (Ref.) | VEGFR-2 Inhibition | - | 0.09 ± 0.01 |
Table 2: In vitro anti-proliferative and VEGFR-2 inhibitory activity of pyridine-urea derivatives.[3][4]
Other Pyridine Derivatives
A diverse range of other pyridine-containing compounds have also demonstrated significant cytotoxicity against various cancer cell lines.
| Compound Class | Compound | Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine | 15a | Multiple | Potent PI3K/mTOR dual inhibitor |
| Pyrazolo[3,4-b]pyridine | Most potent compound | PC-3 | 1.55 |
| 1H-pyrrolo[2,3-b]pyridine | 16h | A549 | 0.109 |
| MDA-MB-231 | 0.245 | ||
| MCF-7 | Not Specified | ||
| Pyridino[2,3-f]indole-4,9-dione | 5 | XF 498 | 0.006 µg/ml |
| HCT 15 | 0.073 µg/ml | ||
| 7 | HCT 15 | 0.065 µg/ml | |
| Doxorubicin (Ref.) | XF 498 | 0.012 µg/ml | |
| HCT 15 | 0.264 µg/ml | ||
| 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile | Ib | HeLa | 34.3 ± 2.6 |
| MCF-7 | 50.18 ± 1.11 |
Table 3: Anticancer activity of various other pyridine derivatives against different cancer cell lines.[5][6]
Experimental Protocols
The evaluation of the anticancer efficacy of novel compounds relies on standardized and reproducible experimental protocols. A commonly used method to assess cytotoxicity is the MTT assay.
MTT Assay for Cell Viability
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Di(pyridin-3-yl)methanone derivative or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizing Experimental and Biological Processes
Graphical representations of experimental workflows and signaling pathways are crucial for understanding the complex processes in cancer research.
References
- 1. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomeric Effects on the Coordination Chemistry of Dipyridyl Methanones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of pyridyl nitrogen atoms in dipyridyl methanone ligands profoundly influences their coordination chemistry, leading to a diverse array of metal complexes with distinct structural and potentially functional properties. This guide provides a comparative analysis of the coordination behavior of 2,2'-, 3,3'-, and 4,4'-dipyridyl methanone, supported by experimental data and methodologies, to aid researchers in the rational design of metal-based compounds.
Introduction to Dipyridyl Methanone Isomers
Dipyridyl methanones are a class of organic ligands that feature two pyridine rings linked by a ketone group. The orientation of the nitrogen atoms within the pyridine rings dictates the ligand's coordination capabilities.
-
2,2'-Dipyridyl Methanone (dpk): The proximity of the two nitrogen atoms to the carbonyl bridge allows for a versatile range of coordination modes, including acting as a bidentate chelating ligand. This isomer is the most extensively studied, in part due to the reactivity of the ketone group upon coordination.
-
3,3'-Dipyridyl Methanone: In this isomer, the nitrogen atoms are further apart, making chelation to a single metal center unlikely. It is more inclined to act as a bridging ligand, though its coordination chemistry is less explored.
-
4,4'-Dipyridyl Methanone: The para-position of the nitrogen atoms makes this isomer an excellent bridging ligand, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs).[1]
This guide will delve into the synthetic routes for these ligands and their metal complexes, compare their coordination behaviors through structural data, and provide insight into their spectroscopic and electrochemical properties.
Experimental Protocols
Synthesis of Dipyridyl Methanone Ligands
Synthesis of 2,2'-Dipyridyl Methanone: A common method involves the Claisen condensation of appropriate ketone and ester precursors.[1] For example, the reaction of di-2-pyridyl ketone with dimethyl pyridine-2,6-dicarboxylate in toluene at room temperature has been reported.[1]
Synthesis of 3,3'-Dipyridyl Methanone: This isomer can be synthesized through the reaction of aryllithium reagents with methyl pyridinecarboxylate.
Synthesis of 4,4'-Dipyridyl Methanone: Commercially available, this ligand can also be synthesized. One reported method involves the reaction of 4-bromopyridine with n-butyllithium in diethyl ether and hexane at low temperatures, followed by reaction with methyl 4-pyridinecarboxylate.
Synthesis of Metal Complexes
General Procedure for Complexation: A general approach involves the reaction of the dipyridyl methanone ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the choice of solvent can influence the final product.
Example: Synthesis of a Pd(II) complex with di(2-pyridyl) ketone: Di(2-pyridyl) ketone is dissolved in a solvent like absolute methanol.[2] A solution of a palladium(II) salt, such as PdCl2(PhCN)2, in the same solvent is then added.[3] The reaction mixture is stirred at room temperature, and the resulting complex can be isolated by filtration or crystallization.[2][3]
Comparative Analysis of Coordination Chemistry
The isomeric placement of the nitrogen atoms in dipyridyl methanones results in fundamentally different coordination behaviors.
2,2'-Dipyridyl Methanone: Chelation and Carbonyl Reactivity
The 2,2'-isomer is well-known for its ability to act as a bidentate N,N'-chelating ligand, forming stable five-membered rings with metal ions.[3] A key feature of its coordination chemistry is the reactivity of the carbonyl group upon complexation. In the presence of a metal ion, the carbonyl group can undergo nucleophilic attack by water or alcohols. This leads to the formation of gem-diol or hemiketal forms of the ligand, which can then coordinate to metal centers in various ways.
This reactivity leads to a rich structural chemistry, with the formation of mononuclear, dinuclear, and polynuclear complexes, including cubane-like structures.
| Isomer | Predominant Coordination Mode | Common Resulting Structures | Reference |
| 2,2'-Dipyridyl Methanone | N,N'-Chelating, Bridging (after carbonyl reaction) | Mononuclear chelates, Dinuclear and polynuclear clusters (e.g., cubanes) | [3] |
| 3,3'-Dipyridyl Methanone | Bridging | Coordination polymers | [4] |
| 4,4'-Dipyridyl Methanone | Bridging | Coordination polymers, Metal-Organic Frameworks (MOFs) | [1][5] |
Table 1: Comparison of coordination behaviors of dipyridyl methanone isomers.
3,3'- and 4,4'-Dipyridyl Methanones: Bridging Ligands
In contrast to the 2,2'-isomer, the larger separation between the nitrogen atoms in 3,3'- and 4,4'-dipyridyl methanone prevents chelation. These isomers primarily act as bridging ligands, connecting two or more metal centers to form extended structures like coordination polymers and MOFs.[1][5] The 4,4'-isomer, with its linear and rigid nature, is particularly well-suited for the construction of porous frameworks.[5]
Spectroscopic and Electrochemical Properties
The electronic and steric differences between the isomers also manifest in their spectroscopic and electrochemical properties, and those of their complexes.
Spectroscopic Properties: The UV-Vis spectra of the complexes are influenced by metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, the energies of which are dependent on the coordination geometry and the electronic nature of the ligand isomer.[3] Infrared spectroscopy is a valuable tool for probing the coordination of the carbonyl group. In complexes of 2,2'-dipyridyl methanone, a shift in the C=O stretching frequency can indicate coordination of the carbonyl oxygen or its transformation to a hydroxyl group in the gem-diol or hemiketal forms.[3]
Electrochemical Properties: The redox potentials of metal complexes of dipyridyl methanones are sensitive to the isomeric form of the ligand. The electron-donating or -withdrawing nature of the pyridyl rings, as influenced by the position of the nitrogen atom, can affect the electron density at the metal center and thus its redox behavior. For instance, rhodium(III) complexes of di-2-pyridyl ketone have been shown to undergo metal-centered reduction processes.[6] Comparative electrochemical studies of all three isomers would provide valuable insights into how the ligand's electronic properties can be tuned by isomerization.
| Property | 2,2'-Dipyridyl Methanone Complexes | 3,3'- and 4,4'-Dipyridyl Methanone Complexes |
| UV-Vis | MLCT and LMCT bands sensitive to chelation and carbonyl reactivity.[3] | MLCT and LMCT bands influenced by the bridging coordination mode. |
| IR | Shift in C=O stretch upon coordination or transformation.[3] | C=O stretch may show smaller shifts if not directly involved in coordination. |
| Electrochemistry | Redox potentials influenced by chelation and electron density at the metal center.[6] | Redox potentials are expected to differ due to the different electronic communication through the bridging ligand. |
Table 2: Comparison of expected spectroscopic and electrochemical characteristics.
Conclusion
The isomeric form of dipyridyl methanone is a critical determinant of its coordination chemistry. The 2,2'-isomer's ability to chelate and the associated reactivity of its carbonyl group lead to a rich variety of discrete and small polynuclear complexes. In contrast, the 3,3'- and 4,4'-isomers act as bridging ligands, favoring the formation of extended coordination polymers and MOFs. These structural differences, driven by isomerism, provide a powerful tool for the rational design of metal complexes with tailored topologies and properties for applications in catalysis, materials science, and drug development. Further research into the coordination chemistry of the 3,3'- and 4,4'-isomers, particularly the characterization of a wider range of complexes, will undoubtedly open new avenues in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. 35779-35-2|Di(pyridin-3-yl)methanone|BLD Pharm [bldpharm.com]
- 5. Di(pyridin-4-yl)methanone [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Di(pyridin-3-yl)methanone: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Di(pyridin-3-yl)methanone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment and Safety Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation.[1][2] |
Precautionary Statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P304 + P340 + P312, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P403 + P233, P405, P501.[1][2]
A critical precautionary statement for disposal is P501: Dispose of contents/container in accordance with local, regional, national, and international regulations .[1][3] This underscores the necessity of treating this compound as regulated hazardous waste.
Disposal Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow outlines the decision-making process from waste generation to final disposal.
References
Personal protective equipment for handling Di(pyridin-3-yl)methanone
Essential Safety and Handling Guide for Di(pyridin-3-yl)methanone
This guide provides immediate and essential safety protocols for laboratory professionals engaged in research, scientific analysis, and drug development who handle this compound. Adherence to these procedures is critical for ensuring personal safety and proper logistical management.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Below is a summary of its hazard classifications according to the Globally Harmonized System (GHS).[1][2]
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Signal Word: Warning[2]
GHS Pictogram: GHS07 (Exclamation Mark)
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach is essential when working with this compound. The following workflow outlines the procedural steps from preparation to disposal, emphasizing the required personal protective equipment at each stage.
Step-by-Step Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield to protect against dust particles and splashes.[2]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2] Inspect gloves for any tears or punctures before use.
-
Skin and Body Protection : A lab coat must be worn to prevent skin contact.[2] Ensure it is fully buttoned.
-
-
Handling Practices :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This material and its container must be disposed of as hazardous waste.
-
Disposal Method : Dispose of the contents and the container at an approved waste disposal facility.[2] All disposal practices must be in strict accordance with local, regional, and national environmental regulations. Do not dispose of this chemical down the drain.
-
Contaminated Packaging : Handle contaminated containers in the same manner as the substance itself.
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
-
If Swallowed : Call a POISON CENTER or a doctor if you feel unwell.[1][2] Rinse the mouth with water.[1][2]
-
If on Skin : Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][2] Call a POISON CENTER or a doctor if you feel unwell.[1][2]
-
If in Eyes : Rinse cautiously with water for several minutes.[1][2] If present and easy to do, remove contact lenses.[1][2] Continue rinsing.[1][2] If eye irritation persists, get medical advice or attention.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
